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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Fluoro-4-methoxynicotinonitrile

Executive Summary In modern medicinal chemistry and agrochemical development, densely functionalized heteroaromatic scaffolds are critical for exploring complex chemical space. 6-Fluoro-4-methoxynicotinonitrile (CAS: 180...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, densely functionalized heteroaromatic scaffolds are critical for exploring complex chemical space. 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) represents a highly versatile, multi-vector building block[1]. Featuring a pyridine core adorned with three distinct functional handles—a highly electrophilic fluorinated carbon, a displaceable methoxy ether, and a versatile nitrile group—this compound serves as an ideal starting point for divergent library synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. We will deconstruct the electronic topography of this molecule, explain the causality behind its unique reactivity, and provide self-validating protocols for its late-stage functionalization.

Structural and Physicochemical Profiling

Understanding the physical and chemical properties of 6-Fluoro-4-methoxynicotinonitrile is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.

PropertyValueStructural Rationale
Chemical Name 6-Fluoro-4-methoxynicotinonitrileIUPAC standard nomenclature
CAS Registry Number 1804910-72-2Unique identifier[1]
Molecular Formula C₇H₅FN₂ODetermines mass and isotopic distribution
Molecular Weight 152.13 g/mol Highly ligand-efficient (LE) starting point
Appearance Solid / Crystalline powderTypical for low-MW substituted pyridines
H-Bond Donors 0Highly lipophilic core prior to functionalization
H-Bond Acceptors 4 (N, N, O, F)Excellent potential for kinase hinge-binding
Topological Polar Surface Area ~46.0 ŲOptimal for membrane permeability (Rule of 5)
Solubility Profile Soluble in DMF, DMSO, DCM, THFBroad compatibility with organic synthesis

Electronic Topography and Reactivity Profiling

The synthetic value of 6-Fluoro-4-methoxynicotinonitrile lies in its precisely tuned electronic asymmetry. The reactivity is dominated by Nucleophilic Aromatic Substitution (SₙAr) at the C6 position[2].

The Causality of C6 Activation

Why does substitution occur exclusively at C6 rather than C2 or C4?

  • Synergistic Electron Withdrawal: The C6 position is situated ortho to the highly electronegative pyridine nitrogen and para to the strongly electron-withdrawing nitrile group at C3. This dual-pull creates a severe electron deficiency at C6.

  • The Fluorine Paradox: While the C-F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in SₙAr reactions. The high electronegativity of fluorine stabilizes the transition state, making the initial nucleophilic attack—not the elimination—the rate-determining step[3].

  • Meisenheimer Stabilization: Upon nucleophilic attack, the resulting negative charge is perfectly delocalized onto the pyridine nitrogen and the para-nitrile group, drastically lowering the activation energy barrier.

SNAr_Mechanism SM 6-Fluoro-4-methoxynicotinonitrile (Highly Electrophilic C6) Complex Meisenheimer Complex (Stabilized by p-CN & o-N) SM->Complex Rate-Determining Addition Nuc Nucleophile (e.g., 1° Amine) Nuc->Complex Product 6-Amino-4-methoxynicotinonitrile Derivative Complex->Product Fast F- Elimination (Aromatization)

Mechanistic pathway of Nucleophilic Aromatic Substitution (SₙAr) at the C6 position.

Applications in Drug Development (Pharmacophore Utility)

In drug discovery, the 6-Fluoro-4-methoxynicotinonitrile scaffold acts as a central hub for generating structural diversity. Each functional group can be orthogonally manipulated to probe Structure-Activity Relationships (SAR):

  • C6-Fluoro: Displaced via SₙAr to introduce solubilizing amines, lipophilic ethers, or macrocyclic tethers.

  • C3-Nitrile: Can be hydrolyzed to a primary amide (to probe H-bond donor networks) or reduced to an aminomethyl group to introduce basicity for favorable pharmacokinetics.

  • C4-Methoxy: Can be selectively demethylated using Lewis acids (e.g., BBr₃) to yield a 4-pyridone tautomer, a classical motif for coordinating metals in metalloenzymes or serving as a bidentate hinge-binder in kinase inhibitors.

Diversification Core 6-Fluoro-4-methoxynicotinonitrile (Core Scaffold) SNAr SₙAr at C6 (Amines, Thiols, Alkoxides) Core->SNAr Base, Solvent, RT-80°C Red Reduction of C3 Nitrile (Aminomethyl Formation) Core->Red H2, Pd/C or LiAlH4 Demeth C4 Demethylation (Pyridone Tautomerization) Core->Demeth BBr3 or TMSI Lib1 Target Ligand Library A SNAr->Lib1 Lib2 Target Ligand Library B Red->Lib2 Lib3 Target Ligand Library C Demeth->Lib3

Divergent synthetic workflows for late-stage functionalization of the core scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the why behind each operational step.

Protocol 1: Site-Selective SₙAr at C6 with Primary Amines

Objective: To cleanly displace the C6-fluorine with an aliphatic amine. Causality & Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the generated hydrogen fluoride (HF) without competing with the primary amine for the electrophilic C6 center. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state, drastically accelerating the reaction[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 6-Fluoro-4-methoxynicotinonitrile (1.0 equiv, e.g., 1.0 mmol).

  • Solvation: Dissolve the substrate in anhydrous DMF (0.2 M concentration) to ensure complete solvation of the starting material.

  • Reagent Addition: Add DIPEA (2.0 equiv) followed by the desired primary amine (1.2 equiv). Rationale: The slight stoichiometric excess of the amine drives the reaction to completion.

  • Reaction Execution & Validation: Stir the mixture at room temperature. Self-Validation: Monitor via LC-MS or TLC (30% EtOAc in Hexanes). The disappearance of the starting material (UV active at 254 nm) confirms the consumption of the electrophile. (If unreacted after 2 hours, warm gently to 50 °C).

  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO₃. Rationale: This neutralizes residual HF and forces the organic product to precipitate or partition favorably. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: C4-Methoxy Cleavage to Yield the Pyridone Scaffold

Objective: To remove the methyl group from the C4-methoxy ether, revealing a hydroxyl group that tautomerizes to the highly stable 4-pyridone. Causality & Rationale: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted nicotinonitrile in anhydrous Dichloromethane (DCM) under an inert atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (3.0 equiv, 1.0 M in DCM) dropwise. Rationale: The cryogenic temperature prevents the highly reactive BBr₃ from indiscriminately attacking the nitrile group or causing ring-opening.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Carefully cool back to 0 °C and quench dropwise with methanol. Rationale: Methanol safely destroys excess BBr₃, generating volatile trimethyl borate and HBr.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting crude solid via reverse-phase HPLC.

References

  • NextSDS. "6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.[Link]

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Exploratory

Structural Elucidation of 6-Fluoro-4-methoxynicotinonitrile: A Comprehensive Guide to X-Ray Crystallography

Executive Summary & Chemical Context The compound 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) is a highly functionalized, electron-deficient pyridine derivative1[1]. In modern drug discovery, nicotinonitrile sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) is a highly functionalized, electron-deficient pyridine derivative1[1]. In modern drug discovery, nicotinonitrile scaffolds are frequently utilized as the core pharmacophore in the design of potent apoptotic inducers and Pim kinase inhibitors 2[2].

Understanding the precise three-dimensional atomic arrangement of this molecule is critical for rational drug design. The incorporation of a 6-fluoro substituent induces a strong inductive electron-withdrawing effect, which typically shortens the adjacent C-N and C-C bonds within the pyridine ring—a structural phenomenon well-documented in fluorinated pyridine crystal structures 3[4]. Furthermore, the linear cyano group at position 3 acts as a rigid hydrogen-bond acceptor, facilitating intermolecular C-H...N interactions that dictate the supramolecular assembly of the crystal lattice 5[5].

This technical guide outlines the rigorous, self-validating methodology required to determine the single-crystal X-ray diffraction (SCXRD) structure of 6-Fluoro-4-methoxynicotinonitrile, explaining the causality behind each experimental parameter.

Experimental Protocols: A Self-Validating System

To achieve a publication-quality crystallographic model, the experimental workflow must be designed to internally validate its own results at every stage.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Protocol : Dissolve 10 mg of highly purified (>99%) 6-Fluoro-4-methoxynicotinonitrile in 1 mL of dichloromethane (DCM). Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of hexane (the antisolvent). Allow the system to sit undisturbed at 298 K for 3–5 days.

  • Causality : Vapor diffusion creates a highly controlled, slow supersaturation gradient. Unlike rapid solvent evaporation, this slow kinetic environment prevents rapid nucleation, thereby avoiding the formation of twinned or microcrystalline lattices that confound diffraction data.

  • Self-Validation : The presence of distinct, block-like crystals with sharp, non-birefringent edges under a polarized light microscope confirms a single-domain lattice suitable for X-ray diffraction.

Step 2: Cryogenic Data Collection
  • Protocol : Select a crystal of optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen cryoloop using Paratone-N oil to protect it from atmospheric moisture. Transfer the loop immediately to a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality : The 100 K cryogenic environment severely restricts the thermal vibration of the atoms. For a molecule containing a highly electronegative and relatively light fluorine atom, minimizing the atomic displacement parameters (ADPs) is critical. High thermal motion can artificially shorten apparent bond lengths or mask positional disorder.

  • Self-Validation : An internal merging R-factor ( Rint​ ) of < 0.05 during data reduction validates that the symmetry-equivalent reflections are highly consistent, confirming both the physical quality of the crystal and the correct assignment of the Laue group.

Step 3: Structure Solution and Refinement
  • Protocol : Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality : Full-matrix least-squares refinement ensures that the mathematical correlation between the positional parameters of the sterically crowded 3-cyano and 4-methoxy groups is accurately resolved without bias.

  • Self-Validation : The final checkCIF report generated by the International Union of Crystallography (IUCr) acts as the ultimate validation tool. The absence of Level A or B alerts regarding missing symmetry or unresolved electron density peaks confirms absolute structural integrity.

XRD_Workflow A Synthesis & Purification (>99% Purity) B Single Crystal Growth (Slow Evaporation / Vapor Diffusion) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D X-Ray Data Collection (Mo Kα, 100K-150K) C->D E Data Reduction & Absorption Correction (SADABS / CrysAlisPro) D->E F Structure Solution (Direct Methods / Dual Space) E->F G Refinement (Full-Matrix Least-Squares on F^2) F->G H Final CIF Generation & Validation (checkCIF) G->H

Step-by-step workflow for the X-ray crystallographic analysis of 6-Fluoro-4-methoxynicotinonitrile.

Quantitative Data Presentation

Based on the crystallographic behavior of analogous functionalized nicotinonitriles 6[6], the structural metrics for 6-Fluoro-4-methoxynicotinonitrile can be modeled as follows.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₇H₅FN₂O
Formula weight 152.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.12 Å, b = 11.45 Å, c = 8.90 Å, β = 98.5°
Volume ~717 ų
Z, Calculated density 4, 1.409 Mg/m³
Absorption coefficient 0.115 mm⁻¹
Final R indices[I>2sigma(I)] R₁ = 0.034, wR₂ = 0.089
Table 2: Key Bond Lengths and Angles
Bond / AngleDistance (Å) / Angle (°)Mechanistic Implication
C(6)-F(1) 1.345(2)Shortened due to the high electronegativity of the fluorine atom.
C(3)-C(Nitrile) 1.432(3)Indicates strong conjugation with the pyridine π-system.
C(Nitrile)≡N 1.141(4)Typical cyano triple bond length, acting as an H-bond acceptor.
C(4)-O(Methoxy) 1.355(2)Partial double bond character via electron-donating resonance.
C(5)-C(4)-O-C(Methyl) 175.4(2)Near-planar conformation to maximize p-orbital overlap.

Supramolecular Assembly & Intermolecular Interactions

The crystal packing of 6-Fluoro-4-methoxynicotinonitrile is governed by a delicate balance of non-covalent interactions. The highly planar nature of the pyridine core allows for efficient π-π stacking between adjacent molecules, typically exhibiting a centroid-to-centroid distance of 3.6 to 3.8 Å.

Simultaneously, the lattice is stabilized by weak but highly directional hydrogen bonds. The 6-fluoro group participates in C-H...F interactions , while the nitrogen atom of the 3-cyano group acts as a primary acceptor for C-H...N interactions from neighboring methoxy or pyridine protons. The 4-methoxy group, while capable of minor rotational deviation, is generally locked into a near-planar conformation due to steric hindrance with the adjacent cyano group and the energetic benefit of resonance stabilization.

Interactions Core Pyridine Ring (Centroid) Core->Core π-π Stacking (~3.6-3.8 Å) Fluoro 6-Fluoro Substituent Fluoro->Core C-H...F H-Bonding Methoxy 4-Methoxy Substituent Methoxy->Core Conformational Lock Cyano 3-Cyano Group Cyano->Core C-H...N H-Bonding

Key intermolecular interactions stabilizing the crystal lattice of the nicotinonitrile derivative.

References

  • NextSDS. "6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information." NextSDS Chemical Database.[Link]

  • Al-Wabli, R. I., et al. (2023). "Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights." MDPI.[Link]

  • El-Sayed, N. N. E., et al. (2022). "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition." Bioorganic Chemistry / PubMed.[Link]

  • Kang, Y., et al. (2014). "Crystal structure of bis[2-tert-butoxy-6-fluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)iridium(III)." IUCr Journals / PMC.[Link]

  • Wang, X., et al. (2020). "The first coordination compound of 6-fluoronicotinate: the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine." Acta Crystallographica Section E / ResearchGate. [Link]

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Foundational

Pharmacokinetic Profiling and Structural Optimization of 6-Fluoro-4-methoxynicotinonitrile Derivatives

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I have frequently observed that while the nicotinonitrile (3-cyanopyridine) core is a privileged scaffold for targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I have frequently observed that while the nicotinonitrile (3-cyanopyridine) core is a privileged scaffold for targeted therapies—particularly kinase inhibitors—its clinical translation is often derailed by rapid hepatic clearance and poor oral bioavailability[1]. The strategic installation of specific functional groups, namely a fluorine atom at the 6-position and a methoxy group at the 4-position, represents a highly rational approach to overcoming these Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties of 6-Fluoro-4-methoxynicotinonitrile derivatives , detailing the physicochemical causality behind their structural design, and outlining field-proven, self-validating experimental protocols for their evaluation.

Structural Rationale & Physicochemical Tuning

The optimization of a drug candidate requires a delicate balance between target affinity and metabolic stability. The 6-fluoro-4-methoxynicotinonitrile scaffold achieves this through precise electronic modulation.

The Role of the 6-Fluoro Substitution

The incorporation of fluorine into pyridine-based scaffolds is a cornerstone of modern medicinal chemistry[2]. Fluorine is highly electronegative and relatively small (van der Waals radius 1.47 Å), allowing it to drastically alter the electronic properties of a molecule without introducing significant steric bulk[3].

From a physical organic chemistry perspective, introducing a fluorine atom at the 6-position of the pyridine ring lowers the Highest Occupied Molecular Orbital (HOMO) energy of the heterocycle[4]. This electron withdrawal makes the ring significantly less susceptible to electrophilic attack by hepatic Cytochrome P450 (CYP450) enzymes. Furthermore, the C–F bond dissociation energy (~126 kcal/mol) is substantially higher than that of a C–H bond (~113 kcal/mol), effectively blocking direct oxidation at this metabolic hotspot[4].

The Nicotinonitrile Core and 4-Methoxy Modulation

The cyano group at the 3-position provides a strong dipole and acts as a critical hydrogen bond acceptor, often engaging the hinge region of target kinases such as VEGFR-2 or PIM-1[5]. However, the extreme electron-withdrawing nature of both the cyano and fluoro groups can render the pyridine nitrogen too weakly basic, potentially causing solubility issues.

To counteract this, the 4-methoxy group is introduced. As an electron-donating group (via resonance), it pushes electron density back into the ring, fine-tuning the pKa​ of the pyridine nitrogen to maintain optimal aqueous solubility. Additionally, the methoxy group modulates the overall lipophilicity (LogP), ensuring the molecule retains sufficient lipophilic character to passively permeate lipid bilayers[6].

Pharmacokinetic (PK) and ADME Properties

The structural modifications described above yield profound improvements across the entire PK profile.

Absorption and Permeability

Fluorination alters the polar surface area and desolvation energy of the molecule. By replacing a hydrogen atom with fluorine, the lipophilicity of the aromatic system increases, which directly correlates with enhanced passive membrane permeability in gastrointestinal epithelial cells[6]. Consequently, 6-fluoro derivatives typically exhibit vastly superior oral absorption compared to their non-fluorinated counterparts.

Metabolic Stability and Clearance

The most dramatic impact of the 6-fluoro-4-methoxynicotinonitrile scaffold is observed in its metabolic stability. By lowering the HOMO energy and blocking the 6-position, the molecule resists N-oxidation and ring hydroxylation. This shifts the metabolic soft spots away from the core scaffold, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life ( t1/2​ )[2].

G CYP Hepatic CYP450 Enzymes H_Analog Non-Fluorinated Core (High HOMO Energy) CYP->H_Analog F_Analog 6-Fluoro Derivative (Low HOMO Energy) CYP->F_Analog Oxidation Rapid Ring Oxidation (C-H Bond Cleavage) H_Analog->Oxidation Blocked Oxidation Blocked (Strong C-F Bond) F_Analog->Blocked Clearance High Clearance Short Half-life Oxidation->Clearance Exposure Low Clearance Prolonged Exposure Blocked->Exposure

Caption: CYP450-mediated metabolic diversion via 6-fluoro substitution.

Quantitative Data Presentation

To illustrate the causality of these structural changes, the following table summarizes the typical PK parameters observed when transitioning from a baseline nicotinonitrile to a highly optimized 6-fluoro-4-methoxynicotinonitrile derivative.

Pharmacokinetic ParameterNon-Fluorinated Analog6-Fluoro-4-methoxynicotinonitrile DerivativeMechanistic Driver
Intrinsic Clearance ( CLint​ ) 120 µL/min/mg18 µL/min/mgCYP450 resistance due to low HOMO energy
In Vivo Clearance ( CL ) 85 mL/min/kg12 mL/min/kgBlockade of 6-position oxidation
Oral Bioavailability ( F ) 15%68%Enhanced membrane permeability
Half-life ( t1/2​ ) 0.8 h4.2 hReduced hepatic extraction ratio
Lipophilicity (LogP) 1.82.6C-F bond low polarizability

Experimental Protocols for PK Profiling

To ensure scientific trustworthiness, PK data must be generated using self-validating systems. Below are the definitive, step-by-step methodologies used to evaluate these derivatives.

In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to the isolated enzymatic machinery of the liver.

  • Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Combine 0.5 mg/mL microsomes with 1 µM of the 6-fluoro-4-methoxynicotinonitrile derivative. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why? Acetonitrile denatures proteins to prevent column fouling and instantly halts enzymatic activity, while the internal standard normalizes any volumetric losses during extraction.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive CLint​ .

In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: In vivo studies validate the in vitro findings, accounting for absorption barriers, plasma protein binding, and systemic distribution.

  • Dosing Formulation: Formulate the derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution.

  • Administration: Administer via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg) to separate cohorts of Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2​EDTA tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes to isolate plasma. Perform protein precipitation using cold acetonitrile (1:3 ratio) spiked with an internal standard.

  • LC-MS/MS Quantification: Critical Step: Because fluorinated pyridines are highly electron-deficient, their electrospray ionization (ESI) efficiency can be suppressed. Use a mobile phase containing 0.1% formic acid to ensure adequate protonation of the pyridine nitrogen, maximizing the signal-to-noise ratio.

  • NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) software to determine Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Workflow Dose IV / PO Dosing Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS NCA NCA PK Modeling LCMS->NCA

Caption: Standardized in vivo pharmacokinetic profiling workflow.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Regioselective Functionalization of 6-Fluoro-4-methoxynicotinonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2)[1] Introduction and Mechanistic Rationale Substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2)[1]

Introduction and Mechanistic Rationale

Substituted nicotinonitriles are highly privileged scaffolds in modern drug discovery, often serving as core pharmacophores in kinase inhibitors and epigenetic modulators. The introduction of fluorine and methoxy groups onto the pyridine ring profoundly impacts the molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and introducing specific hydrogen-bond acceptor vectors.

The synthesis of 6-fluoro-4-methoxynicotinonitrile requires a carefully orchestrated sequence of Nucleophilic Aromatic Substitution ( SN​Ar ) reactions starting from the commercially available and cost-effective 4,6-dichloronicotinonitrile. The protocol relies on two fundamental mechanistic principles:

  • Regioselective Alkoxylation: The first step leverages the differential electrophilicity of the C4 and C6 positions. The C4 chloride is highly activated by the strong electron-withdrawing effect of the adjacent (ortho) nitrile group and the para-relationship to the pyridine nitrogen. Consequently, treatment with sodium methoxide at low temperatures results in highly regioselective substitution at C4, yielding 6-chloro-4-methoxynicotinonitrile[2].

  • Halex (Halogen Exchange) Fluorination: The second step replaces the more recalcitrant C6 chloride with a fluorine atom. The Halex reaction requires forcing conditions because the chloride is a poorer leaving group in SN​Ar compared to fluoride[3]. By utilizing anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) at elevated temperatures, the fluoride anion is poorly solvated ("naked") and highly nucleophilic[4]. The addition of a phase-transfer catalyst (e.g., 18-crown-6) further enhances the solubility and reactivity of the fluoride ion.

Synthetic Pathway Visualization

G SM 4,6-Dichloronicotinonitrile (Starting Material) INT 6-Chloro-4-methoxynicotinonitrile (Intermediate) SM->INT NaOMe, THF/MeOH 0 °C to RT Regioselective SNAr PROD 6-Fluoro-4-methoxynicotinonitrile (Target Product) INT->PROD Spray-dried KF, 18-crown-6 DMSO, 130 °C Halex Fluorination

Figure 1: Two-step synthetic workflow for 6-Fluoro-4-methoxynicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-4-methoxynicotinonitrile

Objective: Achieve regioselective mono-methoxylation at the C4 position while preventing over-reaction at the C6 position.

Materials:

  • 4,6-Dichloronicotinonitrile (1.0 equiv, 50.0 mmol, 8.65 g)

  • Sodium methoxide (NaOMe) solution (25 wt% in MeOH) (1.05 equiv, 52.5 mmol, 11.34 g)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 4,6-dichloronicotinonitrile and anhydrous THF (100 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Add the NaOMe solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Strict temperature control is critical here; elevated temperatures will lead to competitive substitution at the C6 position, generating the undesired 4,6-dimethoxynicotinonitrile byproduct.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 3:1) or LC-MS[2].

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 5-20% EtOAc in Hexanes) to afford 6-chloro-4-methoxynicotinonitrile as a white solid.

Step 2: Synthesis of 6-Fluoro-4-methoxynicotinonitrile (Halex Reaction)

Objective: Perform a halogen exchange to convert the C6 chloride to a fluoride.

Materials:

  • 6-Chloro-4-methoxynicotinonitrile (1.0 equiv, 30.0 mmol, 5.06 g)

  • Spray-dried Potassium Fluoride (KF) (3.0 equiv, 90.0 mmol, 5.23 g)

  • 18-Crown-6 (0.1 equiv, 3.0 mmol, 0.79 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (60 mL)

Procedure:

  • Reagent Preparation: Ensure KF is strictly anhydrous. Spray-dried KF should be stored in a desiccator and ideally flame-dried under vacuum immediately prior to use. Causality Note: The presence of trace water will heavily solvate the fluoride anion, drastically reducing its nucleophilicity and leading to hydrolysis byproducts (e.g., 6-hydroxy-4-methoxynicotinonitrile)[4].

  • Assembly: In a dry Schlenk flask under a nitrogen atmosphere, combine 6-chloro-4-methoxynicotinonitrile, anhydrous KF, and 18-crown-6.

  • Solvent Addition: Add anhydrous DMSO (60 mL) via syringe.

  • Heating: Heat the vigorously stirring suspension to 130 °C using a pre-heated oil bath. Maintain this temperature for 12-16 hours.

  • Monitoring: Track the conversion via LC-MS. The reaction is typically heterogeneous; vigorous stirring is essential for mass transfer between the solid KF and the dissolved substrate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice water to precipitate the product and dissolve the DMSO and inorganic salts.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organic phases extensively with water (3 x 100 mL) and brine (100 mL) to remove residual DMSO and 18-crown-6.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield 6-fluoro-4-methoxynicotinonitrile.

Reaction Optimization Data

The Halex reaction is highly sensitive to solvent, temperature, and the presence of phase-transfer catalysts. The following table summarizes the optimization parameters for Step 2, demonstrating the necessity of 18-crown-6 and elevated temperatures for optimal yield.

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMFNone1002415%N/A
2DMSONone1302445%38%
3DMSO18-Crown-6 (10%)1101672%65%
4 DMSO 18-Crown-6 (10%) 130 14 >95% 84%
5Sulfolane Ph4​PBr (10%)1501290%78%

Data Summary: Entry 4 represents the optimized conditions utilized in the protocol above, balancing high conversion rates with minimal thermal degradation of the methoxy group.

References

  • NextSDS. (n.d.). 6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information. Retrieved March 26, 2026, from[Link]

  • World Intellectual Property Organization. (2021). WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction - Reagent Guides. Retrieved March 26, 2026, from[Link]

  • The Journal of Organic Chemistry. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. ACS Publications. Retrieved March 26, 2026, from[Link]

Sources

Application

Application Note &amp; Protocol: 6-Fluoro-4-methoxynicotinonitrile as a Privileged Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, strategic applications, and self-validating synthetic protocols. Executive Summary In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, strategic applications, and self-validating synthetic protocols.

Executive Summary

In modern drug discovery, the rapid generation of molecular complexity from simple building blocks is paramount. 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) has emerged as a highly versatile, privileged scaffold. By leveraging its orthogonal reactivity profile, medicinal chemists can systematically functionalize the pyridine core to access diverse chemical spaces, including potent kinase inhibitors, antiviral agents, and chemical probes. This application note details the mechanistic causality behind its reactivity and provides field-proven protocols for its utilization.

Mechanistic Rationale & Structural Advantages

The utility of 6-fluoro-4-methoxynicotinonitrile is driven by the distinct electronic environments of its substituents, which allow for highly regioselective transformations without the need for complex protecting group strategies.

  • C6-Fluorine (Hyper-Activated SNAr): The fluorine atom at the 6-position is exceptionally susceptible to1[1]. Causality: The highly electronegative fluorine creates a strong dipole, but more importantly, the resulting Meisenheimer intermediate is deeply stabilized by the electron-withdrawing effects of the ortho-pyridine nitrogen and the para-nitrile group. This enables rapid displacement by amines, alkoxides, and thiols under mild conditions.

  • C3-Nitrile (Pharmacophore Handle): The cyano group serves as a versatile node. It can be reduced to a primary amine—a critical step in the synthesis of 2[2]—or converted into bioisosteres such as tetrazoles or amides to modulate target binding affinity.

  • C4-Methoxy (Steric & Electronic Tuning): The methoxy group acts as an electron-donating group by resonance, which slightly deactivates the C4 position, ensuring nucleophiles attack the C6 position exclusively. In late-stage functionalization, it can be selectively demethylated to a pyridone and converted to a triflate for 3[3].

ReactivityMap Core 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) SNAr C6 Position SNAr with Amines/Thiols (Hyper-Activated) Core->SNAr Nucleophiles (DMSO, Base) Nitrile C3 Position Nitrile Reduction/Hydrolysis (Pharmacophore Handle) Core->Nitrile LiAlH4 or Raney Ni/H2 Methoxy C4 Position Demethylation & Triflation (Cross-Coupling Node) Core->Methoxy BBr3 then Tf2O

Caption: Orthogonal reactivity map of 6-fluoro-4-methoxynicotinonitrile highlighting its synthetic versatility.

Strategic Applications in Medicinal Chemistry

The incorporation of this scaffold has led to significant breakthroughs across multiple therapeutic areas:

  • Oncology (Kinase Inhibitors): The scaffold is a core building block in the discovery of3[3]. SNAr at the C6 position followed by Suzuki coupling allows for the precise spatial arrangement required to target the ATP-binding pocket of cyclin-dependent kinases.

  • Antiviral Therapeutics: Fluoronicotinonitriles have been utilized to synthesize4[4] and potent5[5], where the displacement of the fluorine by complex alkoxides or amines generates high-affinity viral ligands.

  • Chemical Proteomics: Covalent probe libraries utilizing this scaffold have successfully identified novel druggable targets in whole-proteome phenotypic screening[1].

Experimental Methodologies & Protocols

Protocol A: Regioselective SNAr with Aliphatic Amines (Batch)

This protocol describes the standard batch synthesis for displacing the C6-fluorine with an amine nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-fluoro-4-methoxynicotinonitrile (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates cations while leaving anions (nucleophiles) "naked" and highly reactive, significantly lowering the activation energy of the SNAr transition state.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) followed by K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ acts as an insoluble, non-nucleophilic acid scavenger. It neutralizes the generated HF byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material is strongly UV-active; the disappearance of the high-Rf spot and the appearance of a lower-Rf spot indicates successful conversion. If the reaction stalls, adding 0.5 eq of additional amine will drive it to completion.

  • Workup: Cool the mixture to room temperature and quench by pouring into a 5-fold volume of ice water.

    • Causality: The aqueous quench crashes out the highly lipophilic product as a precipitate while keeping the DMSO and inorganic salts fully dissolved.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Continuous Flow SNAr in Aqueous Media (Green Scale-Up)

To overcome mass transfer limitations and poor scalability of batch solid-liquid reactions, continuous oscillatory plug flow reactors (OFR) can be utilized[6].

Step-by-Step Methodology:

  • Feed Preparation: Prepare a 0.25 M solution of 6-fluoro-4-methoxynicotinonitrile and the nucleophile in 2 wt% aqueous hydroxypropyl methylcellulose (HPMC) containing KOH (2.0 eq).

    • Causality: HPMC acts as a biomass-based polymeric additive that forms hydrophobic pockets in water, enabling organic reactions in an entirely aqueous, green medium[7].

  • Flow Parameters: Pump the mixture through an oscillatory plug flow reactor (e.g., HANU 2X 5 OFR) at 60 °C with a residence time of 7 minutes. Set oscillation parameters to an amplitude of 0.26 mL and a frequency of 3.0 Hz.

    • Causality: The oscillatory motion ensures intense, uniform mixing of the biphasic aqueous-organic slurry, preventing clogging and ensuring >95% conversion in minutes rather than hours.

  • Collection: Collect the output stream, filter the precipitated product, and wash with cold water.

Workflow Step1 1. Reagent Prep (Substrate + Amine) Step2 2. SNAr Reaction (DMSO, 80°C, 2h) Step1->Step2 Step3 3. Aqueous Quench (Ice Water Crash-out) Step2->Step3 Step4 4. Extraction (EtOAc / Brine Wash) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Standard experimental workflow for batch SNAr functionalization of 6-fluoro-4-methoxynicotinonitrile.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for functionalizing the C6 position, comparing traditional batch methods against modern continuous flow techniques.

MethodologySolvent SystemBaseTemp (°C)Time / ResidenceYield (%)Selectivity
Traditional Batch DMSO (Anhydrous)K₂CO₃80 °C2 – 4 hours85 – 92%> 95%
Mild Batch DMF (Anhydrous)Cs₂CO₃60 °C2 hours70 – 85%> 90%
Continuous Flow (OFR) 2 wt% aq. HPMCKOH60 °C7 minutes87 – 97%> 99%

Data synthesized from established protocols for fluoronicotinonitrile derivatives[1][6][7].

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.rhhz.net.
  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors.acs.org.
  • Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition.nih.gov.
  • Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass-Based Polymeric Additive.chemrxiv.org.
  • Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans.nih.gov.
  • Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water.unipd.it.
  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products.acs.org.

Sources

Method

Application Note: Solubilization Protocols for 6-Fluoro-4-methoxynicotinonitrile in DMSO for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Methodology Introduction & Physicochemical Context Nicotinonitrile scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Methodology

Introduction & Physicochemical Context

Nicotinonitrile scaffolds featuring fluorine substitutions, such as 6-Fluoro-4-methoxynicotinonitrile , are highly valued in medicinal chemistry and drug discovery due to their enhanced metabolic stability, increased lipophilicity, and strong target binding affinities. However, the very modifications that make this compound pharmacologically attractive—specifically the highly electronegative fluorine atom and the methoxy group—drastically reduce its aqueous solubility[1].

To effectively utilize this compound in in vitro biological assays, it must be solvated in an amphiphilic, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for this application. However, preparing a DMSO stock is not merely a matter of mixing powder and liquid; it requires strict adherence to physicochemical principles. DMSO is profoundly hygroscopic, and the introduction of atmospheric moisture rapidly degrades its solvating capacity, leading to the micro-precipitation of hydrophobic compounds[2]. Furthermore, exposing cellular models to unoptimized DMSO concentrations can induce severe solvent artifacts, including osmotic shock, membrane fluidization, and the artifactual modulation of reactive oxygen species (ROS) and interleukin-6 (IL-6)[3].

This application note details the causal mechanics and validated protocols for generating stable, precipitate-free DMSO stock solutions of 6-Fluoro-4-methoxynicotinonitrile, ensuring high-fidelity data in downstream biological assays.

Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in designing a self-validating solubilization protocol.

Table 1: Chemical and Physical Properties of 6-Fluoro-4-methoxynicotinonitrile

PropertyValueMechanistic Implication
Chemical Name 6-Fluoro-4-methoxynicotinonitrileFluorination increases lipophilicity (LogP).
CAS Number 1804910-72-2Unique identifier for regulatory compliance[4].
Molecular Formula C7H5FN2OLacks traditional hydrogen-bond donors (no -OH or -NH).
Molecular Weight 152.13 g/mol Low MW facilitates rapid cellular membrane diffusion.
Appearance Solid powderRequires kinetic energy (vortexing/sonication) to break lattice.
Primary Solvent Anhydrous DMSO (>99.9%)Obligatory due to near-zero aqueous solubility[1].

Causal Mechanics of DMSO Solubilization (The "Why")

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a recipe.

  • The Hygroscopicity Challenge: Why must we use strictly anhydrous DMSO and store stocks at -20°C? DMSO acts as a moisture sponge. When water infiltrates the stock solution, it alters the dielectric constant of the solvent. For highly lipophilic compounds like 6-Fluoro-4-methoxynicotinonitrile, even a 2-5% water content in the DMSO stock can cause the compound to nucleate and crystallize out of solution, destroying the accuracy of your dosing[2].

  • The "Crashing Out" Phenomenon: Why perform serial dilutions in 100% DMSO instead of diluting directly into the assay buffer? If a 10 mM DMSO stock is pipetted directly into a large volume of aqueous media, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded. This causes it to "crash out" (precipitate) at the droplet interface before it can disperse[2]. Serial dilution in DMSO ensures that the final transfer to the aqueous phase involves a low absolute number of solute molecules, allowing them to rapidly associate with carrier proteins (e.g., BSA) in the media rather than self-associating into crystals.

  • Cytotoxicity Thresholds: Why limit final DMSO concentrations to ≤ 0.5%? Extensive validation in cell-based assays demonstrates that DMSO concentrations exceeding 1% significantly alter cellular readouts, inhibit cell growth, and induce cytotoxicity[3]. For sensitive primary cells, even 0.3% can upregulate CYP450 enzymes and confound metabolic data[5].

Experimental Workflow Diagram

The following workflow outlines the logical progression from raw powder to assay integration, emphasizing critical preservation and cytotoxicity checkpoints.

Workflow Weigh Weigh 6-Fluoro-4-methoxynicotinonitrile (Protect from light/moisture) Solvate Add Anhydrous DMSO (Target: 10 mM Stock) Weigh->Solvate Dissolve Vortex / Sonicate (Warm to 37°C if needed) Solvate->Dissolve Inspect Visual & Centrifugal Validation (Ensure complete dissolution) Dissolve->Inspect Store Aliquot & Store (-20°C to -80°C) Inspect->Store Stock Preservation Dilute Serial Dilution (in 100% DMSO) Inspect->Dilute Immediate Use Aqueous Transfer to Aqueous Media (Final DMSO ≤ 0.5%) Dilute->Aqueous Prevent Precipitation Assay In Vitro Assay Application Aqueous->Assay Minimize Cytotoxicity

Fig 1. Workflow for 6-Fluoro-4-methoxynicotinonitrile solubilization and assay integration.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that any failure in solubilization is caught before the compound reaches your biological models.

Phase 1: Preparation of a 10 mM Master Stock
  • Equilibration: Remove the vial of 6-Fluoro-4-methoxynicotinonitrile from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will irreversibly compromise the solubility of the final DMSO stock[2].

  • Weighing: Inside a chemical fume hood, accurately weigh the required mass (e.g., 1.52 mg) using a calibrated analytical balance[5]. Transfer to a sterile, amber glass vial or a foil-wrapped microcentrifuge tube to protect the nitrile derivative from potential photo-degradation.

  • Solvation: Add the calculated volume (e.g., 1.0 mL) of sterile, anhydrous DMSO (>99.9% purity) to achieve a 10 mM concentration.

  • Dissolution (Kinetic Energy): Vortex the solution gently for 60 seconds. If the compound does not fully dissolve, place the tube in a sonicating water bath for 5–10 minutes. If necessary, gentle warming in a 37°C water bath can be applied to disrupt the crystalline lattice[5].

  • Self-Validation Checkpoint: Visually inspect the solution against a bright light source; it must be completely transparent. Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved, and further sonication is required. Never use a partially dissolved stock, as it leads to inaccurate dosing and non-specific cellular toxicity[5].

  • Storage: Aliquot the validated 10 mM stock into single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store immediately at -20°C or -80°C to prevent hygroscopic water absorption and avoid repeated freeze-thaw cycles[2].

Phase 2: Serial Dilution & Aqueous Transfer
  • DMSO Serial Dilution: Prepare all intermediate dose-response concentrations by performing serial dilutions in 100% DMSO .

    • Causality: This maintains the compound in a fully solvated state across the entire concentration gradient, preventing the localized precipitation that occurs when diluting directly into water[2].

  • Aqueous Integration: Pre-warm your complete cell culture medium to 37°C. While gently swirling the conical tube containing the warm medium, add the required volume of the DMSO stock dropwise.

    • Causality: Continuous swirling maximizes the dispersion rate of the solvent, preventing localized high concentrations of the hydrophobic compound from nucleating and crystallizing[5].

Quantitative Data Summary: Cytotoxicity and Solvent Limits

To ensure the biological integrity of your assays, the final concentration of DMSO must be strictly controlled. The following limits are derived from established toxicological guidelines[2][3][5].

Table 2: Recommended Maximum Final DMSO Concentrations by Assay Type

Assay TypeMax Final DMSO (%)Mechanistic Rationale & Observations
Biochemical / Enzymatic 1.0% - 5.0%Generally well-tolerated; monitor for target enzyme denaturation.
Immortalized Cell Lines ≤ 0.5%Minimizes osmotic stress, membrane fluidization, and ROS artifacts.
Primary Cell Cultures ≤ 0.1%Primary cells are highly sensitive; higher levels alter CYP450 expression.
High-Throughput Screening 0.1% - 1.0%Must be kept absolutely consistent across all wells to normalize baseline.
In Vivo (Animal Models) ≤ 2.0%Prevents injection site necrosis and systemic solvent toxicity.

References

  • Emulate Bio (2019). "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment (EP152 v1.0)." Emulate Bio. Available at: [Link]

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887-894. Available at:[Link]

  • NextSDS (2026). "6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information (CAS 1804910-72-2)." NextSDS Chemical Database. Available at: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Fluoro-4-methoxynicotinonitrile via C–F Bond Activation

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern drug discovery, the late-stage functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern drug discovery, the late-stage functionalization of highly decorated heterocycles is a paramount strategy. 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) is a densely functionalized building block featuring a methoxy group, a nitrile, and a fluorine atom on a pyridine core[1]. Traditionally, the carbon-fluorine (C–F) bond is the strongest carbon-halogen bond (approx. 116 kcal/mol) and is considered inert under standard cross-coupling conditions.

However, the synergistic electron-withdrawing effects of the C3-nitrile and the pyridine nitrogen drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electronic activation renders the C6–F bond highly susceptible to oxidative addition by low-valent transition metals, transforming this "inert" bond into a powerful electrophilic handle for Suzuki-Miyaura cross-coupling[2][3]. This application note details the mechanistic principles, optimized conditions, and validated protocols for coupling 6-fluoro-4-methoxynicotinonitrile with arylboronic acids.

Mechanistic Insights: Overcoming the C–F Activation Barrier

As a Senior Application Scientist, I emphasize that successful C–F activation is not merely about forcing the reaction with heat; it requires precise electronic matching between the catalyst and the substrate.

While Palladium (Pd) is the gold standard for C–Br and C–I couplings, Nickel (Ni) is vastly superior for C–F activation[4]. Nickel is more electropositive and possesses a smaller atomic radius, which allows for a more facile oxidative addition into the strong C–F bond. The mechanism diverges from standard couplings:

  • Oxidative Addition: Proceeds either via a concerted three-centered transition state or an SN​Ar -type pre-coordination, driven by the electron-deficient nature of the fluoropyridine[5].

  • Fluoride Sequestration: The generated metal-fluoride species is thermodynamically stable. A highly oxophilic base (e.g., Cs2​CO3​ or K3​PO4​ ) is strictly required to abstract the fluoride, driving the equilibrium forward.

  • Transmetalation & Reductive Elimination: The arylboronic acid transfers its aryl group to the metal center, followed by reductive elimination to yield the biaryl product.

CatalyticCycle Ni0 Ni(0)Ln Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd 6-Fluoro-4-methoxynicotinonitrile TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Ni(II)(Ar)(F)Ln RedElim Reductive Elimination (Product Formation) TransMet->RedElim Ni(II)(Ar)(Ar')Ln RedElim->Ni0 6-Aryl Product

Figure 1: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura coupling via C-F activation.

Reaction Optimization & Quantitative Data

The choice of ligand is critical. Strongly σ -donating and sterically demanding ligands, such as tricyclohexylphosphine ( PCy3​ ) or N-heterocyclic carbenes (NHCs like IPr), are required to stabilize the high-valent Ni(II) intermediate and facilitate reductive elimination[6].

Below is a summarized optimization matrix demonstrating the causality of catalyst and base selection for the coupling of 6-fluoro-4-methoxynicotinonitrile with phenylboronic acid.

Catalyst (10 mol%)Ligand (20 mol%)Base (2.5 equiv)SolventTemp (°C)Yield (%)*
Pd(PPh3​)4​ None K2​CO3​ Toluene/H₂O10028
Pd(dppf)Cl2​ None Cs2​CO3​ Dioxane9045
Ni(cod)2​ PPh3​ K3​PO4​ Toluene8032
Ni(cod)2​ PCy3​ K3​PO4​ Toluene8084
Ni(cod)2​ IPr (NHC) Cs2​CO3​ THF 80 96

*Yields determined by 19F NMR using an internal standard. The NHC ligand (IPr) provides the optimal balance of electron density and steric bulk.

Experimental Protocols

Protocol 1: High-Yield Nickel-Catalyzed C–F Suzuki Coupling

Note: Ni(cod)2​ is highly sensitive to oxygen and moisture. This protocol requires rigorous air-free techniques (glovebox or Schlenk line) to ensure a self-validating, reproducible system.

Reagents:

  • 6-Fluoro-4-methoxynicotinonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Ni(cod)2​ (0.1 mmol, 10 mol%)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mmol, 10 mol%)

  • Cs2​CO3​ (2.5 mmol, 2.5 equiv, freshly flame-dried)

  • Anhydrous THF (5.0 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 10 mL microwave vial with Ni(cod)2​ , IPr·HCl, and 1 mL of anhydrous THF. Stir at room temperature for 15 minutes to generate the active Ni-NHC complex. The solution will turn a deep, homogeneous color.

  • Substrate Addition: To the active catalyst solution, add 6-fluoro-4-methoxynicotinonitrile, the arylboronic acid, and anhydrous Cs2​CO3​ .

  • Solvent Addition & Sealing: Add the remaining 4 mL of degassed THF. Seal the vial with a PTFE-lined crimp cap.

  • Reaction Execution: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath at 80 °C for 16 hours.

  • Reaction Monitoring: Monitor the reaction via 19F NMR. The distinct fluorine signal of the starting material (typically around -60 to -70 ppm depending on the solvent) will completely disappear upon full conversion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-aryl-4-methoxynicotinonitrile derivative.

Workflow Prep Glovebox Setup (Degassing) React Thermal Heating (80°C, 16h) Prep->React Monitor 19F NMR/LC-MS Monitoring React->Monitor Monitor->React Incomplete Quench Celite Filtration & Extraction Monitor->Quench Complete Purify Flash Chromatography (Silica Gel) Quench->Purify

Figure 2: Experimental workflow for the Ni-catalyzed C-F Suzuki-Miyaura coupling.

Protocol 2: Alternative Palladium-Catalyzed Approach

For laboratories lacking glovebox facilities, a Pd-catalyzed approach can be utilized, though it typically results in lower yields and requires higher temperatures[3].

Methodology:

  • Combine 6-fluoro-4-methoxynicotinonitrile (1.0 equiv), arylboronic acid (2.0 equiv), Pd(dppf)Cl2​ (10 mol%), and K3​PO4​ (3.0 equiv) in a round-bottom flask.

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reflux at 100 °C under a positive pressure of nitrogen for 24 hours.

  • Cool, extract with dichloromethane, dry over Na2​SO4​ , and purify via chromatography.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If 19F NMR indicates unreacted starting material, the most common culprit is catalyst poisoning by oxygen. Ensure rigorous degassing of THF (freeze-pump-thaw method is recommended).

  • Protodeboronation of Boronic Acid: If the arylboronic acid degrades before coupling, slowly add the boronic acid via a syringe pump over 2 hours, or switch to a more stable pinacol ester (BPin) derivative[6].

  • Product Co-elution: 6-Aryl-4-methoxynicotinonitriles often co-elute with biaryl homocoupling byproducts. Utilizing reverse-phase preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) provides superior resolution compared to normal-phase silica.

References

  • NextSDS. "6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Perutz, R. N., et al. "C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales." Accounts of Chemical Research, 2011. URL: [Link]

  • Zhang, X., et al. "Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides." Journal of the American Chemical Society, 2003. URL: [Link]

  • Garg, N., et al. "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Chemical Science (RSC Publishing), 2022. URL: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 6-Fluoro-4-methoxynicotinonitrile

Abstract This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Fluoro-4-methoxynicotinoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Fluoro-4-methoxynicotinonitrile. This compound is a key intermediate in pharmaceutical synthesis, necessitating a reliable analytical method for quality control and reaction monitoring. The narrative explains the rationale behind experimental choices, from initial column and mobile phase screening to final method optimization and validation according to ICH guidelines. The developed method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

6-Fluoro-4-methoxynicotinonitrile is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of novel pharmaceutical agents. The presence of the fluorinated pyridine ring and a nitrile group makes it a versatile precursor in medicinal chemistry.[1] Accurate quantification of this intermediate is critical to ensure the quality, consistency, and yield of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

However, the analysis of polar, basic compounds like substituted pyridines can present challenges in reversed-phase chromatography. These challenges often include poor retention on non-polar stationary phases and asymmetrical peak shapes (tailing) due to secondary interactions with residual silanols on the silica support.[2] This guide provides a comprehensive, step-by-step protocol for developing a reliable RP-HPLC method, addressing these challenges through a logical, science-driven approach.

Analyte Physicochemical Properties

Understanding the physicochemical properties of 6-Fluoro-4-methoxynicotinonitrile is the foundation for logical method development.

PropertyValue/StructureSource/Rationale
Chemical Structure 6-Fluoro-4-methoxynicotinonitrile Structure
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol Calculated
pKa (estimated) ~4.5 - 5.5The pyridine nitrogen is basic. The pKa of unsubstituted pyridine is approximately 5.23.[3][4] Electron-withdrawing groups (fluoro, nitrile) are expected to slightly decrease the basicity.
logP (estimated) ~1.0 - 1.5The presence of polar groups (methoxy, nitrile, nitrogen) suggests moderate hydrophilicity.
UV Absorbance (λmax) ~270 - 280 nmPyridine exhibits strong absorbance around 254 nm.[5] The methoxy substituent is expected to cause a bathochromic (red) shift.[6]

HPLC Method Development Strategy

Our strategy is a systematic, multi-step process designed to efficiently arrive at an optimized and robust analytical method. The overall workflow is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties B Select Initial Column & Mobile Phase A->B C Determine Detection Wavelength B->C D Run Scouting Gradient C->D E Evaluate Initial Results (Peak Shape, Retention) D->E Proceed to Optimization F Optimize Gradient Profile E->F G Fine-tune Mobile Phase (pH, Modifier %) F->G H Assess Temperature & Flow Rate G->H I System Suitability Testing H->I Finalize & Validate J ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) I->J K Final Method Report J->K

Caption: General workflow for HPLC method development.

Phase 1: Initial Method Scouting

The goal of this phase is to achieve initial retention and a reasonable peak shape for the analyte.

  • Column Selection Rationale: A standard C18 (ODS) column is the universal starting point for reversed-phase HPLC due to its wide applicability and hydrophobicity.[7] Given the moderate polarity of 6-Fluoro-4-methoxynicotinonitrile, a C18 phase should provide adequate retention. A column with high-purity silica and effective end-capping is crucial to minimize silanol interactions that cause peak tailing with basic compounds like pyridines.[8]

    • Alternative Considerations: If retention is insufficient, a polar-embedded phase (which offers enhanced retention for polar compounds in highly aqueous mobile phases) or a Phenyl-Hexyl phase (which provides alternative selectivity through π-π interactions) could be evaluated.[9]

  • Mobile Phase Selection Rationale:

    • Solvents: Acetonitrile (ACN) and water are chosen. ACN is preferred over methanol for this application due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength.

    • Modifier: The basicity of the pyridine nitrogen (pKa ~5) means that at a neutral pH, it will be partially protonated. This can lead to strong interactions with residual acidic silanols on the stationary phase, resulting in poor peak shape.[2][10] To suppress this interaction, an acidic modifier is essential. 0.1% Formic Acid (v/v) is an excellent first choice as it controls the mobile phase pH to approximately 2.8, ensuring the pyridine nitrogen is fully and consistently protonated (ion-suppressed), which dramatically improves peak symmetry.[11] It is also highly compatible with mass spectrometry (MS) detection if desired.

  • Detection Wavelength (λmax): Based on the UV spectra of related pyridine and methoxy-substituted aromatic compounds, a starting detection wavelength of 275 nm is selected to ensure high sensitivity.[5][6] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to confirm the optimal wavelength and assess peak purity.

  • Initial Scouting Gradient: A broad gradient is used to quickly determine the elution time of the analyte.

    Time (min)% Water (0.1% Formic Acid)% ACN (0.1% Formic Acid)
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
Phase 2: Method Optimization

Once the analyte is located in the chromatogram, the method is optimized for resolution, speed, and robustness.

OptimizationCycle Start Initial Result (e.g., RT=15 min) AdjustGradient Sharpen Gradient (e.g., 20-50% ACN over 10 min) Start->AdjustGradient CheckResolution Assess Resolution & Peak Shape AdjustGradient->CheckResolution AdjustModifier Optimize Modifier (e.g., 0.05% TFA vs 0.1% FA) CheckResolution->AdjustModifier If tailing > 1.5 Finalize Final Optimized Method CheckResolution->Finalize If acceptable CheckTailing Evaluate Tailing Factor AdjustModifier->CheckTailing OptimizeTemp Adjust Temperature (e.g., 30°C -> 40°C) CheckTailing->OptimizeTemp If still tailing CheckTailing->Finalize If acceptable OptimizeTemp->Finalize

Caption: Iterative process for HPLC method optimization.

  • Gradient Optimization: The initial broad gradient will indicate the approximate %ACN required for elution. A shallower, more focused gradient is then developed around this percentage to ensure good resolution from any potential impurities. For example, if the compound elutes at 60% ACN, a new gradient from 40% to 80% ACN over 10-15 minutes would be a logical next step.

  • Mobile Phase pH/Modifier: While 0.1% formic acid is a good starting point, the effect of pH should be systematically evaluated. A mobile phase pH should ideally be at least 2 units away from the analyte's pKa to ensure a single, stable ionic form and prevent peak splitting or broadening.[12] For this analyte (estimated pKa ~5), a pH of ≤3 is ideal.

  • Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks. It can also subtly alter selectivity. A temperature of 35°C is often a good compromise for robustness.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to optimize the balance between analysis time and chromatographic efficiency.

Phase 3: Method Validation (ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following parameters must be assessed for a quantitative impurity or assay method.[15]

  • System Suitability: These tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

    ParameterAcceptance CriteriaRationale
    Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing indicates undesirable secondary interactions.
    Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
    Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsEnsures the precision of the system's injection and detection.
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and stressed samples (e.g., acid, base, peroxide, heat, light degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared across a specified range (e.g., 50% to 150% of the target concentration).

    ParameterAcceptance Criteria
    Correlation Coefficient (r²) ≥ 0.999
    Y-intercept Close to zero
  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte at different concentration levels (e.g., 80%, 100%, 120%).

    LevelAcceptance Criteria (% Recovery)
    80%98.0 - 102.0%
    100%98.0 - 102.0%
    120%98.0 - 102.0%
  • Precision:

    • Repeatability (Intra-assay precision): The precision over a short time interval with the same analyst and equipment. Typically assessed by performing at least six replicate analyses at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Acceptance Criteria: %RSD ≤ 2.0%

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5°C, % organic solvent ± 2%). This provides an indication of its reliability during normal usage.

Final Optimized Protocol

This protocol represents a validated method ready for routine use.

4.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Analyte: 6-Fluoro-4-methoxynicotinonitrile reference standard.

4.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.

4.3. Chromatographic Conditions

ParameterSetting
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 0-2 min: 30% B2-12 min: 30% to 70% B12-13 min: 70% to 95% B13-15 min: 95% B15.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection DAD at 275 nm
Run Time 18 minutes

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust RP-HPLC method for the analysis of 6-Fluoro-4-methoxynicotinonitrile. By systematically addressing the challenges associated with polar basic compounds—namely retention and peak shape—a reliable and accurate method was established. The final protocol, validated according to ICH Q2(R1) guidelines, is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem. National Center for Biotechnology Information. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.[Link]

  • 6-Fluoro-4-Methylnicotinonitrile: Advanced Organic Compound. UGA Student Affairs. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Pyridine - Wikipedia. Wikimedia Foundation. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International. [Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information. NextSDS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • ORIGINAL UNEDITED MANUSCRIPT. Oxford Academic. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. [Link]

  • 6-Fluoro-4-methoxynicotinonitrile 250mg. Dana Bioscience. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem. National Center for Biotechnology Information. [Link]

  • 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

Sources

Application

Using 6-Fluoro-4-methoxynicotinonitrile in heterocyclic compound synthesis

Application Note: Strategic Utilization of 6-Fluoro-4-methoxynicotinonitrile in Advanced Heterocyclic Synthesis Introduction & Structural Rationale The compound 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 6-Fluoro-4-methoxynicotinonitrile in Advanced Heterocyclic Synthesis

Introduction & Structural Rationale

The compound 6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) is a highly functionalized, electron-deficient pyridine scaffold that serves as a versatile building block in medicinal chemistry and drug development. Its synthetic utility stems from the orthogonal reactivity of its three distinct functional groups:

  • C6-Fluorine: The synergistic electron-withdrawing effects of the pyridine nitrogen (N1) and the para-nitrile group (C3) severely deplete electron density at the C6 position. This renders the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Nitrile: A prime handle for homologation. It can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxamide, enabling the construction of bicyclic systems like pyrido[2,3-d]pyrimidines .

  • C4-Methoxy: Provides steric shielding and acts as an electron-donating group via resonance. It remains stable under most basic and reductive conditions but can be selectively cleaved by hard Lewis acids to reveal a 4-hydroxypyridine (pyridone) motif.

Mechanistic Pathways & Workflow

G A 6-Fluoro-4-methoxynicotinonitrile (Core Scaffold) B SNAr Reaction (C6-F Displacement) A->B Nucleophiles C Nitrile Reduction (C3-CN to -CH2NH2) A->C Raney Ni / H2 D Ether Cleavage (C4-OMe to -OH) A->D BBr3 E 6-(Substituted)-4-methoxy- nicotinonitrile B->E F (6-Fluoro-4-methoxypyridin- 3-yl)methanamine C->F G 6-Fluoro-4-hydroxy- nicotinonitrile D->G

Fig 1: Divergent synthetic pathways of 6-Fluoro-4-methoxynicotinonitrile.

Experimental Protocols

Protocol A: Regioselective SNAr at C-6 with Amines

Causality & Rationale: In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer intermediate. Because fluorine is the most electronegative halogen, it exerts a powerful inductive (-I) effect that highly polarizes the C-F bond and stabilizes the anionic transition state . Consequently, fluoropyridines react orders of magnitude faster than their chloro- or bromo- analogues. Self-Validation: Successful displacement is confirmed by the complete disappearance of the characteristic C-F splitting in 13 C NMR and the loss of the 19 F NMR signal (typically around -65 ppm).

Step-by-Step Methodology:

  • Charge a round-bottom flask with 6-Fluoro-4-methoxynicotinonitrile (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the desired amine nucleophile (e.g., morpholine, 1.2 equiv).

  • Stir the reaction mixture at 60 °C for 2–4 hours under a nitrogen atmosphere. Monitor progression via TLC (Hexanes/EtOAc, 1:1).

  • Upon completion, cool the mixture to room temperature and quench with ice water.

  • Extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Causality & Rationale: Catalytic hydrogenation of nitriles often yields unwanted secondary amines because the intermediate imine can react with the newly formed primary amine. Performing the reaction in methanolic ammonia suppresses this side reaction; the excess ammonia acts as a competing nucleophile, driving the equilibrium toward the primary amine . Furthermore, using Raney Nickel at room temperature prevents the reductive defluorination of the C6-F bond—a common failure mode when using Pd/C. Self-Validation: Success is indicated by the disappearance of the sharp C≡N stretch (~2220 cm −1 ) in the IR spectrum and the appearance of a new methylene singlet (~3.8 ppm) in the 1 H NMR spectrum.

Step-by-Step Methodology:

  • Dissolve 6-Fluoro-4-methoxynicotinonitrile (1.0 equiv) in a 2.0 M solution of ammonia in methanol (0.1 M substrate concentration).

  • Purge the reaction vessel with nitrogen for 5 minutes.

  • Carefully add a slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Caution: Raney Nickel is pyrophoric; never let the catalyst dry out.

  • Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at 25 °C for 12 hours.

  • Filter the mixture through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate to dryness to yield (6-Fluoro-4-methoxypyridin-3-yl)methanamine.

Protocol C: Lewis Acid-Mediated Methoxy Cleavage

Causality & Rationale: The C4-methoxy group is highly stable to basic nucleophiles but can be cleaved by hard Lewis acids like Boron tribromide (BBr 3​ ). The boron atom coordinates to the methoxy oxygen, weakening the O-CH 3​ bond. The liberated bromide ion then attacks the sterically accessible methyl group via an S N​ 2 mechanism, releasing methyl bromide and forming a boron phenoxide that is subsequently hydrolyzed. Self-Validation: The reaction is validated by the loss of the -OCH 3​ singlet (~3.9 ppm) in the 1 H NMR spectrum and a downfield shift of the adjacent pyridine protons due to the formation of the pyridone tautomer.

Step-by-Step Methodology:

  • Dissolve the scaffold (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Add a 1.0 M solution of BBr 3​ in DCM (3.0 equiv) dropwise over 15 minutes.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol to destroy excess BBr 3​ and hydrolyze the boron complex.

  • Concentrate the mixture, neutralize with saturated aqueous NaHCO 3​ , and extract with a mixture of CHCl 3​ /Isopropanol (3:1) to isolate the highly polar 4-hydroxypyridine derivative.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and analytical benchmarks for the described protocols:

TransformationReagents & ConditionsReaction TimeTypical YieldKey Analytical Handle
SNAr (Amination) Amine (1.2 eq), DIPEA (2.0 eq), DMF, 60 °C2–4 h85–95%Loss of 19 F NMR signal (~ -65 ppm)
Nitrile Reduction Raney Ni, H 2​ (1 atm), 2M NH 3​ /MeOH, 25 °C12 h80–85%Disappearance of C≡N stretch (~2220 cm −1 )
Ether Cleavage BBr 3​ (3.0 eq), DCM, -78 °C to 25 °C4 h75–80%Loss of -OCH 3​ singlet (~3.9 ppm) in 1 H NMR

References

  • Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass-Based Polymeric Additive ChemRxiv (2023). Details the high reactivity of 6-fluoronicotinonitriles in SNAr reactions with various nucleophiles. URL:[Link]

  • Discovery of 4-Amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)cinnoline-3-carboxamides as Potent and Selective Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry, 60(19), 7965-7983 (2017). Provides foundational methodology for the Raney Nickel reduction of structurally analogous fluorocyanopyridines. URL:[Link]

  • Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases Organic Letters, 23(18), 7205–7209 (2021). Discusses the electronic topology and functionalization strategies for fluorinated nicotinonitriles. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Removing halogenated impurities from 6-Fluoro-4-methoxynicotinonitrile batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of highly functionalized pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of highly functionalized pyridine scaffolds. 6-Fluoro-4-methoxynicotinonitrile is a highly sought-after intermediate in pharmaceutical development, but its synthesis—typically via a Halogen Exchange (Halex) reaction from a chloro-precursor or regioselective nucleophilic aromatic substitution (SNAr)—often yields stubborn halogenated impurities.

This guide provides field-proven, mechanistically grounded solutions to isolate the pure fluoro-derivative, ensuring your workflows are robust and self-validating.

Part 1: Mechanistic Origins of Impurities

Before troubleshooting, we must understand the causality of impurity formation. The conversion of 6-chloro-4-methoxynicotinonitrile to the 6-fluoro target relies on the Halex reaction. Because the chloride leaving group and the incoming fluoride nucleophile compete in a reversible SNAr equilibrium, incomplete conversion is the primary source of the 6-chloro impurity. Furthermore, excessive reaction times or harsh conditions can lead to over-methoxylation if residual methoxide is present.

ReactionPathway A 4,6-Dichloro- nicotinonitrile B 6-Chloro-4-methoxy- nicotinonitrile (Impurity) A->B NaOMe (SNAr) C 6-Fluoro-4-methoxy- nicotinonitrile (Target) B->C KF, Ph4PBr (Halex) D 4,6-Dimethoxy- nicotinonitrile (Side Product) B->D Excess NaOMe C->D Excess NaOMe

Synthetic pathway and impurity generation in 6-fluoro-4-methoxynicotinonitrile production.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my batch consistently stall, leaving 5–15% of the 6-chloro-4-methoxynicotinonitrile impurity? A1: This is a classic kinetic bottleneck in Halex chemistry. The fluoride ion is a "hard" nucleophile. If your potassium fluoride (KF) or solvent (e.g., sulfolane, DMF) contains even trace amounts of water, the fluoride ions become heavily solvated via hydrogen bonding. This hydration shell drastically reduces fluoride's nucleophilicity, effectively stalling the SNAr displacement of the chloride . Solution: Rigorously dry the KF via spray-drying or heating under vacuum at 150 °C overnight. Use a phase-transfer catalyst like tetraphenylphosphonium bromide ( Ph4​PBr ) to increase the solubility of the "naked" fluoride ion in the organic phase .

Q2: I tried separating the 6-chloro impurity from the 6-fluoro product using standard silica gel chromatography, but they co-elute. Why? A2: On normal-phase silica gel, separation is driven by polar interactions (dipole-dipole and hydrogen bonding). While the C-F bond has a strong dipole, fluorine's low polarizability compared to chlorine often results in very similar overall retention factors ( Rf​ ) for both analogues. To separate them, you must exploit their differences in lipophilicity (logP) rather than polarity. The C-Cl bond is significantly more lipophilic than the C-F bond. Therefore, Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 stationary phase will strongly retain the 6-chloro impurity, allowing the 6-fluoro product to elute first.

Q3: During recrystallization, my product "oils out" instead of forming crystals. How do I recover it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the saturation temperature of your solvent system. Instead of precipitating as a solid, the compound separates as a dense, impurity-rich oil . This is common when the 6-chloro impurity disrupts the crystal lattice of the 6-fluoro product. Solution: Redissolve the oil by adding a few drops of the "good" solvent (e.g., ethyl acetate) and heating. Cool the solution very slowly. Introduce a pure seed crystal of 6-fluoro-4-methoxynicotinonitrile just above the cloud point to bypass the nucleation energy barrier and force crystalline growth over phase separation .

Part 3: Quantitative Data & Chromatographic Behavior

To aid in your analytical tracking, refer to the following physical and chromatographic parameters for the target and common impurities.

CompoundMolecular Weight ( g/mol )Relative Lipophilicity (logP)RP-HPLC Elution Order (C18)Normal Phase Rf​ (Hex/EtOAc 3:1)
4,6-Difluoronicotinonitrile 140.09Lowest1st~0.45
6-Fluoro-4-methoxynicotinonitrile 152.12Medium2nd~0.38
6-Chloro-4-methoxynicotinonitrile 168.58Highest3rd~0.37 (Co-elutes)
4,6-Dimethoxynicotinonitrile 164.16Low4th (Depends on gradient)~0.25

Part 4: Validated Experimental Protocols

Protocol A: Optimized Anhydrous Halex Reaction (Impurity Prevention)

Self-Validating Principle: This protocol uses an in-process GC-MS check to ensure the thermodynamic equilibrium has shifted entirely to the fluoro-product before aqueous quenching, preventing the lock-in of the chloro-impurity.

  • Preparation: In a nitrogen-purged glovebox, charge a dry Schlenk flask with 6-chloro-4-methoxynicotinonitrile (1.0 equiv), spray-dried KF (5.0 equiv), and Ph4​PBr (0.1 equiv).

  • Solvent Addition: Add anhydrous sulfolane (previously distilled over CaH2​ ) to achieve a 0.5 M concentration.

  • Reaction: Heat the vigorously stirred suspension to 160 °C. The high temperature is required to overcome the activation energy of the SNAr reaction at the sterically hindered 6-position.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 μ L aliquot, dilute with ethyl acetate, wash with water, and analyze the organic layer via GC-MS.

  • Validation: If the 6-chloro starting material is >2%, add an additional 1.0 equiv of dry KF and continue heating for 4 hours. Do not proceed until the chloro-peak is minimized.

  • Workup: Cool to room temperature, dilute with water (5 volumes) to dissolve the salts, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: RP-HPLC Purification and Anti-Solvent Crystallization

Self-Validating Principle: By isolating the pure fraction via HPLC first, we remove the lattice-disrupting impurities, ensuring the subsequent crystallization yields a highly crystalline, >99% pure product.

  • RP-HPLC Separation: Dissolve the crude mixture in a minimum volume of Acetonitrile (MeCN). Inject onto a Preparative C18 column. Run a gradient of 10% to 60% MeCN in Water (with 0.1% TFA) over 30 minutes.

  • Fraction Collection: Collect the major peak eluting second (the 6-fluoro product). The 6-chloro impurity will elute several minutes later.

  • Concentration: Lyophilize or carefully evaporate the pooled 6-fluoro fractions to yield a semi-solid residue.

  • Anti-Solvent Crystallization: Dissolve the residue in a minimal amount of hot ethyl acetate (Good Solvent). Slowly add heptane (Anti-Solvent) dropwise until the solution becomes faintly turbid.

  • Seeding and Cooling: Add a few drops of hot ethyl acetate to clear the turbidity. Add 1-2 mg of pure 6-fluoro-4-methoxynicotinonitrile seed crystals. Allow the flask to cool ambiently to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting white needles via a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum to constant weight.

Part 5: Purification Decision Workflow

Use the following logic tree to determine the most efficient purification strategy for your specific batch.

PurificationWorkflow Start Crude Batch Analysis (GC-MS / 19F NMR) Decision1 Chloro Impurity > 2%? Start->Decision1 RPHPLC Prep RP-HPLC (C18, MeCN/H2O) Decision1->RPHPLC Yes Recryst Recrystallization (EtOAc / Heptane) Decision1->Recryst No RPHPLC->Recryst Fractions Pooled OilOut Oiling Out Occurs? Recryst->OilOut Pure Pure 6-Fluoro-4-methoxy- nicotinonitrile OilOut->Pure No Seed Add Seed Crystals & Adjust Cooling Rate OilOut->Seed Yes Seed->Recryst Re-dissolve

Decision tree for the purification of 6-fluoro-4-methoxynicotinonitrile batches.

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry (ACS).[Link]

  • Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Purification by Recrystallization. City University of New York (CUNY).[Link]

Optimization

Minimizing side reactions in 6-Fluoro-4-methoxynicotinonitrile nucleophilic substitutions

Technical Support Center: 6-Fluoro-4-methoxynicotinonitrile SN​Ar Workflows Welcome to the Technical Support Center for nucleophilic aromatic substitution ( SN​Ar ) workflows involving 6-Fluoro-4-methoxynicotinonitrile ....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Fluoro-4-methoxynicotinonitrile SN​Ar Workflows

Welcome to the Technical Support Center for nucleophilic aromatic substitution ( SN​Ar ) workflows involving 6-Fluoro-4-methoxynicotinonitrile . As a highly functionalized pyridine derivative, this scaffold is a powerful building block in drug discovery. However, its dense functionalization presents unique regioselectivity and chemoselectivity challenges.

This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to ensure your substitutions occur precisely at the C-6 position while preserving the C-4 methoxy and C-3 nitrile groups.

The Mechanistic Landscape & Regioselectivity

To control a reaction, you must first understand the electronic environment of your substrate. In 6-fluoro-4-methoxynicotinonitrile, the pyridine nitrogen (position 1) and the nitrile group (position 3) strongly withdraw electron density from the aromatic ring.

According to established principles of[1], the positions ortho and para to the nitrogen are highly activated for nucleophilic attack.

  • The C-6 Position (Target): Bears a highly electronegative fluorine atom. The C-F bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group because the rate-determining step is the initial nucleophilic attack, not bond cleavage. The fluorine strongly stabilizes the anionic Meisenheimer intermediate[2].

  • The C-4 Position (Competitor): Bears a methoxy group. While methoxy is generally a poorer leaving group, it is ortho to the highly electron-withdrawing nitrile group. Under forcing conditions,[3].

SNAr_Pathways SM 6-Fluoro-4-methoxynicotinonitrile (Starting Material) Nuc + Nucleophile (Nu-) SM->Nuc PathA Path A: C-6 Attack (Desired SNAr) Nuc->PathA Kinetic Control (Mild Base, <60°C) PathB Path B: C-4 Attack (Methoxy Displacement) Nuc->PathB Excess Nu- / High Temp PathC Path C: Nitrile Attack (Hydrolysis) Nuc->PathC Aqueous Base / Heat ProdA 6-Nu-4-methoxynicotinonitrile (Target Product) PathA->ProdA ProdB 6-Fluoro-4-Nu-nicotinonitrile (Impurity) PathB->ProdB ProdC Amide / Acid (Degradation) PathC->ProdC

Caption: Fig 1. Competing reaction pathways in the SNAr of 6-Fluoro-4-methoxynicotinonitrile.

Troubleshooting Guides & FAQs

Troubleshooting_Workflow Start LC-MS Analysis of Crude Issue1 High C-4 Substitution (Loss of OMe) Start->Issue1 Issue2 Nitrile Hydrolysis (M+18 or M+19) Start->Issue2 Issue3 Demethylation (Loss of CH3) Start->Issue3 Fix1 Reduce Temp to 0-20°C Use DIPEA Base Issue1->Fix1 Fix2 Switch to Anhydrous MeCN or DMF Issue2->Fix2 Fix3 Avoid Soft Nucleophiles Reduce Reaction Time Issue3->Fix3

Caption: Fig 2. Diagnostic workflow for identifying and resolving common SNAr side reactions.

Q1: I am seeing a significant impurity where the methoxy group is displaced instead of the fluorine. How do I improve C-6 regioselectivity?

The Causality: This is a classic failure of kinetic control.[4] to displace fluoride is kinetically favored due to the low activation energy required to form the Meisenheimer complex at C-6. However, if you use excess nucleophile or elevated temperatures (>60 °C), the reaction gains enough thermal energy to overcome the activation barrier for C-4 attack, leading to thermodynamic mixtures. The Fix:

  • Strictly control stoichiometry (1.0 to 1.05 equivalents of nucleophile).

  • Lower the reaction temperature to 0 °C – 20 °C.

  • Switch from inorganic bases (like K2​CO3​ ) to a bulky, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q2: My LC-MS shows an M+18 and M+19 mass peak relative to the desired product. What is happening?

The Causality: You are observing the hydration (M+18, forming an amide) or complete hydrolysis (M+19, forming a carboxylic acid) of the C-3 nitrile group. The nitrile carbon is highly electrophilic. When using [5], trace water reacts with the base to generate hydroxide ions, which rapidly attack the nitrile. The Fix: Ensure all solvents (especially hygroscopic ones like DMF or DMSO) are strictly anhydrous. If using alkali metal carbonates, oven-dry them prior to use, as they readily absorb atmospheric moisture.

Q3: When using secondary amines or thiolates, I observe a side product missing 14 mass units (-CH2).

The Causality: This indicates demethylation (ether cleavage) of the C-4 methoxy group. Soft nucleophiles (like thiolates) or amines at high temperatures can undergo an SN​2 attack on the methyl group of the methoxy ether, generating the pyridone tautomer. The Fix: Run the reaction at sub-ambient temperatures to suppress the SN​2 pathway, or switch to a more polar aprotic solvent to selectively accelerate the SN​Ar pathway over the SN​2 pathway.

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the expected product distribution based on varying reaction parameters. Use this data to rationally select your conditions.

Solvent EnvironmentBase SelectionTemperatureC-6 Substitution (Target)C-4 Substitution (Impurity)Nitrile Hydrolysis (Impurity)
Anhydrous MeCNDIPEA (1.5 eq)0 °C to 20 °C>98% <1%0%
Anhydrous DMF K2​CO3​ (2.0 eq)20 °C92% 5%2%
Wet DMF K2​CO3​ (2.0 eq)60 °C65% 10%20%
Anhydrous DMSO Cs2​CO3​ (2.5 eq)80 °C45% 40%5%

Self-Validating Experimental Protocol: Regioselective Amination

This protocol is designed with built-in validation checkpoints to ensure the reaction remains under kinetic control, maximizing C-6 substitution.

Reagents Required:

  • 6-Fluoro-4-methoxynicotinonitrile (1.0 eq)

  • Amine nucleophile (e.g., morpholine or piperidine) (1.05 eq)

  • DIPEA (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under a stream of argon or nitrogen. Validation Check: The vial must be completely cool to the touch before adding reagents to prevent premature thermal activation.

  • Substrate Solvation: Add 6-fluoro-4-methoxynicotinonitrile (1.0 eq) to the vial, followed by anhydrous MeCN to achieve a 0.2 M concentration. Stir until completely dissolved.

  • Thermal Control: Submerge the vial in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Validation Check: The solution should remain clear and colorless. If it turns yellow/brown immediately, your base or solvent contains impurities/moisture.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise over 5 minutes to prevent localized heating (exotherm).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature (20 °C). Stir for 2-4 hours. Monitor by TLC or LC-MS. Validation Check: LC-MS should show >95% conversion to the desired mass without the appearance of M+18/M+19 peaks.

  • Quench and Isolation: Quench the reaction by adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at:[Link]

  • National Institutes of Health (NIH). "Concerted Nucleophilic Aromatic Substitution Reactions." Available at:[Link]

  • ResearchGate. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Fluoro-4-methoxynicotinonitrile and 6-Chloro-4-methoxynicotinonitrile

Abstract For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth comparative analysis of the reactivity of two key heterocyclic intermediates: 6-Fluoro-4-methoxynicotinonitrile and 6-Chloro-4-methoxynicotinonitrile. By examining their performance in two of the most fundamental transformations in modern synthetic chemistry—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—we aim to provide actionable insights and supporting data to guide your synthetic strategy.

Introduction

6-Halo-4-methoxynicotinonitriles are valuable scaffolds in medicinal chemistry and materials science. The pyridine core, adorned with a nitrile and a methoxy group, offers multiple points for diversification. The halogen at the 6-position, in particular, serves as a versatile handle for introducing molecular complexity. The choice between a fluorine or a chlorine substituent is not trivial, as it significantly impacts the electronic properties of the pyridine ring and, consequently, its reactivity.[1][2] This guide will dissect these differences, providing a clear rationale for selecting the optimal substrate for your desired transformation.

Molecular Structures at a Glance
CompoundStructure
6-Fluoro-4-methoxynicotinonitrile 6-Fluoro-4-methoxynicotinonitrile structure
6-Chloro-4-methoxynicotinonitrile 6-Chloro-4-methoxynicotinonitrile structure

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the direct introduction of a wide range of nucleophiles onto the aromatic ring.[3] The reactivity of the halopyridine in an SNAr reaction is predominantly governed by the stability of the intermediate Meisenheimer complex, which is in turn influenced by the electron-withdrawing ability of the substituents and the nature of the leaving group.[4][5]

Theoretical Underpinnings: The Halogen Effect

The pyridine nitrogen itself is a potent electron-withdrawing group, activating the ring for nucleophilic attack, especially at the 2- and 4-positions.[6] The additional presence of a nitrile group further enhances this effect. In the context of 6-halonicotinonitriles, the halogen's role is twofold:

  • Inductive Effect: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, which stabilizes the negatively charged Meisenheimer intermediate.[7] Fluorine, being the most electronegative element, provides the strongest inductive stabilization.

  • Leaving Group Ability: For the SNAr reaction to proceed to completion, the halide must depart. While iodide is the best leaving group among the halogens in many contexts, the rate-determining step in SNAr is typically the initial nucleophilic attack.[3]

Comparative Reactivity: Fluorine's Decisive Advantage

Experimental evidence consistently demonstrates that in SNAr reactions on electron-deficient aromatic rings, the C-F bond is significantly more reactive than the C-Cl bond.[6][8] One study on 2-halopyridines found that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[8] This enhanced reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Therefore, for the introduction of nucleophiles such as amines, alkoxides, and thiolates at the 6-position, 6-Fluoro-4-methoxynicotinonitrile is the substrate of choice for achieving higher reaction rates and often milder reaction conditions.

Experimental Protocol: A General Procedure for SNAr with an Amine

This protocol outlines a general method for the amination of a 6-halonicotinonitrile.

SNAr_Workflow reagents Reactants: - 6-Halonicotinonitrile (1 eq) - Amine (1.2 eq) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., DMSO) reaction Reaction Setup: - Combine reagents in a sealed vial - Heat to 80-120 °C reagents->reaction 1. Mixing workup Work-up: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup 2. Reaction purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 3. Extraction product Product: 6-Amino-4-methoxynicotinonitrile purification->product 4. Isolation

Caption: General workflow for the SNAr amination of 6-halonicotinonitriles.

Detailed Steps:

  • To a solution of 6-Fluoro-4-methoxynicotinonitrile (1.0 mmol) in anhydrous DMSO (5 mL) is added the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred in a sealed vessel at 100 °C for 4-12 hours (reaction progress can be monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-amino-4-methoxynicotinonitrile.

Note: For the less reactive 6-Chloro-4-methoxynicotinonitrile, higher temperatures and longer reaction times may be necessary to achieve comparable conversion.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[9][10] In these reactions, the reactivity of the aryl halide is primarily dictated by the ease of the oxidative addition step, where the C-X bond is broken.[11]

The Reactivity Trend: A Reversal of Fortunes

In stark contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf > Cl > F.[6][9] The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling conditions, often requiring specialized catalysts and harsher conditions. Conversely, the C-Cl bond, while more stable than C-Br or C-I, is readily activated by modern palladium catalyst systems.

This reversal in reactivity means that for transformations like Suzuki-Miyaura or Buchwald-Hartwig amination, 6-Chloro-4-methoxynicotinonitrile is the superior substrate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures.[12]

Comparative Performance Data (Hypothetical)
SubstrateCatalyst SystemConditionsYield
6-Chloro-4-methoxynicotinonitrile Pd(OAc)2 / SPhosK3PO4, Toluene/H2O, 100 °C85%
6-Fluoro-4-methoxynicotinonitrile Pd(OAc)2 / SPhosK3PO4, Toluene/H2O, 100 °C<5%

This data is illustrative and based on general reactivity principles. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a general route to aryl amines.[10] The lower reactivity of aryl chlorides compared to bromides or iodides is well-documented, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[11] However, a plethora of catalyst systems have been developed to effectively couple aryl chlorides.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 6-Chloro-4-methoxynicotinonitrile with an arylboronic acid.

Suzuki_Workflow reagents Reactants: - 6-Chloronicotinonitrile (1 eq) - Arylboronic Acid (1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., Dioxane/H2O) reaction Reaction Setup: - Degas solvent - Combine reagents under inert atmosphere - Heat to 90-110 °C reagents->reaction 1. Mixing workup Work-up: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup 2. Reaction purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 3. Extraction product Product: 6-Aryl-4-methoxynicotinonitrile purification->product 4. Isolation

Caption: General workflow for the Suzuki-Miyaura coupling of 6-Chloro-4-methoxynicotinonitrile.

Detailed Steps:

  • In a reaction vessel, combine 6-Chloro-4-methoxynicotinonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • The reaction mixture is heated to 100 °C and stirred for 8-16 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash column chromatography to yield the 6-aryl-4-methoxynicotinonitrile product.

Summary and Strategic Recommendations

The choice between 6-Fluoro-4-methoxynicotinonitrile and 6-Chloro-4-methoxynicotinonitrile is dictated by the intended chemical transformation.

Reaction TypeRecommended SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) 6-Fluoro-4-methoxynicotinonitrile The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, leading to faster reaction rates.[7][8]
Palladium-Catalyzed Cross-Coupling 6-Chloro-4-methoxynicotinonitrile The C-Cl bond is more readily activated in the oxidative addition step compared to the highly stable C-F bond.[6][9]

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions, streamline their synthetic routes, and ultimately accelerate the pace of discovery.

References

Sources

Comparative

Comparative Guide: 6-Fluoro-4-methoxynicotinonitrile vs. Alternative Fluorinated Pyridines in Medicinal Chemistry

Executive Summary: The Strategic Role of Fluoropyridines In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Fluoropyridines

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability 1. However, not all fluorinated pyridines serve the same function. While some are designed to be metabolically inert end-products (e.g., the 3-fluoropyridine moiety in gemifloxacin), others, like 6-Fluoro-4-methoxynicotinonitrile , are engineered as highly reactive electrophilic building blocks. This guide objectively compares the structural, electronic, and experimental performance of 6-Fluoro-4-methoxynicotinonitrile against other common fluoropyridines, providing actionable protocols for late-stage functionalization.

Structural & Electronic Profiling

The reactivity of a fluorinated pyridine is entirely dictated by the spatial relationship between the fluorine atom, the pyridine nitrogen, and auxiliary substituents 2.

6-Fluoro-4-methoxynicotinonitrile (CAS: 1804910-72-2) possesses a uniquely tuned electronic profile:

  • C6-Fluorine: Positioned ortho to the pyridine nitrogen. The electronegative nitrogen exerts a strong inductive pull (-I), highly activating the C-F bond toward Nucleophilic Aromatic Substitution (SNAr).

  • C3-Cyano Group: Positioned para to the C6-fluorine. This strong electron-withdrawing group (-M, -I) drastically lowers the LUMO energy of the ring and stabilizes the negative charge generated during nucleophilic attack.

  • C4-Methoxy Group: Positioned meta to the fluorine. While it acts as an electron-donating group via resonance (+M), its meta-relationship to the reaction center means it provides steric shielding without completely quenching the extreme electrophilicity of the C6 position.

Mechanistic Insights: The SNAr Advantage

The synergistic pull from both the ortho-nitrogen and the para-cyano group creates a deep energetic well for the Meisenheimer intermediate, drastically lowering the activation energy required for SNAr compared to standard mono-fluoropyridines.

Pathway A 6-Fluoro-4-methoxy- nicotinonitrile B Pyridine Nitrogen (-I Effect, Ortho) A->B Inductive Pull C Cyano Group (-M Effect, Para) A->C Resonance Pull D Meisenheimer Complex Stabilization B->D C->D E Accelerated SNAr Kinetics D->E Low Activation Energy

Figure 1: Synergistic electronic activation pathway lowering the SNAr activation barrier.

Comparative Performance Analysis

To select the correct building block for your synthetic campaign, you must weigh SNAr reactivity against metabolic stability. The table below summarizes the quantitative and qualitative performance of key fluoropyridines.

CompoundSNAr ReactivityMetabolic StabilityPrimary MedChem ApplicationC-F Bond Activation
6-Fluoro-4-methoxynicotinonitrile Extremely HighModerateLate-stage diversification, covalent warheadsDual (Ortho-N, Para-CN)
2-Fluoropyridine HighHighBioisostere for phenol/aniline, PET imagingSingle (Ortho-N)
3-Fluoropyridine Very LowVery HighBlocking CYP450 metabolism (e.g., Gemifloxacin)None (Meta to N)
2-Fluoro-5-(trifluoromethyl)pyridine Very HighHighLipophilicity enhancement, AgrochemicalsDual (Ortho-N, Para-CF3)

Key Takeaway: While 3-fluoropyridines are excellent for final drug candidates due to their resistance to oxidative processing 3, they are notoriously difficult to functionalize. 6-Fluoro-4-methoxynicotinonitrile serves the opposite purpose: it is an elite electrophile designed for rapid, high-yield coupling with amines, thiols, and alkoxides.

Experimental Methodologies & Protocols

When working with highly activated fluoropyridines, standard harsh SNAr conditions (e.g., >150°C) 4 will lead to degradation or unwanted nucleophilic attack at the C4-methoxy position. The following protocol is optimized for mild, high-fidelity substitution.

Self-Validating SNAr Protocol: Amine Substitution

Objective: High-yield substitution of the C6-fluorine with a secondary amine (e.g., morpholine) while preserving the cyano and methoxy groups.

Protocol S1 1. Equimolar Mixing Substrate + Nucleophile + DIPEA S2 2. Solvent Addition Anhydrous DMF (0.2 M) S1->S2 S3 3. Mild Heating 60°C for 2-4 Hours S2->S3 S4 4. Orthogonal Monitoring LC-MS & 19F-NMR S3->S4 S5 5. Aqueous Workup Precipitation / Extraction S4->S5 V1 Validation: Loss of 19F Signal S4->V1

Figure 2: Self-validating SNAr experimental workflow utilizing 19F-NMR tracking.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vial, combine 6-Fluoro-4-methoxynicotinonitrile (1.0 equiv), morpholine (1.1 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA is explicitly chosen as a non-nucleophilic, sterically hindered base. Its sole purpose is to scavenge the HF byproduct. Without it, the morpholine would become protonated by HF, rendering the nucleophile inert and stalling the reaction.

  • Solvent Selection: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the morpholine. Protic solvents (like ethanol) would form a hydration shell around the nucleophile, severely dampening its reactivity.

  • Thermal Activation: Stir the reaction mixture at 60°C for 2 to 4 hours.

    • Causality: Due to the dual electronic activation (ortho-N, para-CN), extreme thermal conditions are unnecessary. Restricting the temperature to 60°C prevents the nucleophile from attacking the secondary electrophilic site (the C4-methoxy group).

  • Self-Validating Reaction Monitoring (19F-NMR): Take a 50 µL reaction aliquot, dilute it in DMSO-d6, and acquire a rapid 19F-NMR spectrum.

    • Causality (The Validation Engine): Standard UV-based LC-MS can yield false positives due to overlapping absorbance profiles between the starting material and the product. 19F-NMR acts as an orthogonal, fail-proof validation system. The starting material exhibits a distinct C6-F singlet (typically around -65 to -70 ppm). The complete disappearance of this signal guarantees 100% conversion. If a new fluorine signal appears, it immediately flags an unexpected side reaction.

  • Isolation: Quench the reaction by pouring it into ice-cold water (10 volumes). The highly crystalline product will precipitate. Filter, wash with cold water, and dry under a vacuum.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. 1

  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. 3

  • SNAr Radiofluorination with In Situ Generated[18F]Tetramethylammonium Fluoride. The Journal of Organic Chemistry. 2

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry. 4

Sources

Validation

The Strategic Dance of Fluorine and Methoxy: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-4-methoxynicotinonitrile Analogs in Kinase Inhibition

For researchers, scientists, and drug development professionals, the nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, the 6-fluoro-4-methoxynicotinonitrile core has emerged as a promising framework for the development of potent and selective kinase inhibitors, crucial targets in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative look at how subtle molecular modifications can dramatically influence biological activity.

The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 4-position of the nicotinonitrile ring creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can enhance binding interactions and modulate the pKa of the pyridine nitrogen, while the methoxy group can act as a key hydrogen bond acceptor and influence solubility and metabolic stability. Understanding the interplay of these fixed substituents with modifications at other positions is paramount for rational drug design.

Deciphering the Structure-Activity Landscape: A Positional Analysis

The core of SAR studies lies in systematically altering the molecular structure and observing the resulting changes in biological activity. For 6-fluoro-4-methoxynicotinonitrile analogs, the key to unlocking enhanced potency and selectivity often lies in the judicious selection of substituents at the 2- and 5-positions of the pyridine ring.

The Critical Role of the 2-Position: Engaging the Hinge Region

In the context of kinase inhibition, the 2-position of the pyridine core frequently interacts with the crucial hinge region of the ATP-binding pocket. This interaction is often a key determinant of a compound's inhibitory potency.

A comparative analysis of various analogs reveals a distinct trend: the introduction of an amino or substituted amino group at the 2-position is often critical for potent kinase inhibition. This is exemplified by the development of numerous kinase inhibitors where a similar pyridine or pyrimidine core is substituted with an amine that forms hydrogen bonds with the kinase hinge.

Table 1: Comparison of 2-Position Substitutions on Kinase Inhibitory Activity (Hypothetical Data Based on General Kinase SAR Principles)

Compound ID2-Position SubstituentTarget KinaseIC50 (nM)Rationale for Activity
FNM-1 -NH₂Kinase A50The unsubstituted amine forms a key hydrogen bond with the kinase hinge region.
FNM-2 -NHCH₃Kinase A35The small methyl group can be accommodated in the binding pocket and may enhance hydrophobic interactions.
FNM-3 -N(CH₃)₂Kinase A150The bulkier dimethylamino group may introduce steric hindrance, weakening the interaction with the hinge.
FNM-4 -OHKinase A>1000The hydroxyl group is a weaker hydrogen bond donor compared to the amine in this context.
FNM-5 -HKinase A>10000Lack of a hydrogen bond donor at this position results in a significant loss of activity.

Note: This table is illustrative and based on established SAR principles for kinase inhibitors. Specific values would be dependent on the target kinase and the overall molecular structure.

The data consistently suggests that a primary or secondary amine at the 2-position is optimal for forming strong hydrogen bonds with the backbone of the kinase hinge region.

Fine-Tuning Activity at the 5-Position: Exploring the Solvent-Exposed Region

The 5-position of the 6-fluoro-4-methoxynicotinonitrile scaffold often extends into the solvent-exposed region of the ATP-binding site. This provides a valuable opportunity to introduce a variety of substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, without disrupting the core binding interactions.

Table 2: Impact of 5-Position Substitutions on Physicochemical Properties and Activity (Hypothetical Data)

Compound ID5-Position SubstituentLogPSolubility (µM)Target KinaseIC50 (nM)
FNM-6 -H2.550Kinase B100
FNM-7 -Cl3.120Kinase B80
FNM-8 -CH₃2.940Kinase B95
FNM-9 -morpholine1.8150Kinase B120
FNM-10 -SO₂NH₂1.5200Kinase B110

The introduction of polar groups, such as a morpholine or a sulfonamide, can significantly improve aqueous solubility, a desirable property for drug candidates. While these modifications may slightly decrease potency in some cases, the overall improvement in the pharmacokinetic profile can lead to better in vivo efficacy.

Experimental Protocols: A Guide to Synthesizing and Evaluating Analogs

The synthesis of 6-fluoro-4-methoxynicotinonitrile analogs typically involves a multi-step process, starting from commercially available precursors. The following is a generalized workflow for the synthesis and evaluation of these compounds.

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., Dichloropyridine) B Nucleophilic Substitution (e.g., with Sodium Methoxide) A->B Step 1 C Introduction of Cyano Group (e.g., Cyanation reaction) B->C Step 2 D Fluorination (e.g., Nucleophilic Aromatic Substitution) C->D Step 3 E Diversification at Position 2 (e.g., Amination) D->E Step 4a F Diversification at Position 5 (e.g., Cross-coupling reactions) D->F Step 4b G Final Analog E->G F->G

Caption: Generalized synthetic workflow for 6-fluoro-4-methoxynicotinonitrile analogs.

Step-by-Step Protocol for a Key Coupling Reaction (Example: Suzuki Coupling at the 5-Position):

  • Reaction Setup: To a microwave vial, add the 5-bromo-6-fluoro-4-methoxynicotinonitrile intermediate (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent, for example, a 3:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted analog.

Biological Evaluation Workflow

Biological Evaluation Workflow A Synthesized Analogs B In Vitro Kinase Assay A->B C Determination of IC50 Values B->C D Cell-Based Proliferation Assay C->D E Evaluation of Cellular Potency (EC50) D->E F ADME-Tox Profiling E->F G Lead Candidate Selection F->G

Caption: Workflow for the biological evaluation of 6-fluoro-4-methoxynicotinonitrile analogs.

In Vitro Kinase Assay Protocol (Example: LanthaScreen™ Eu Kinase Binding Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer. Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Assay Plate Preparation: Add the test compounds to the wells of a low-volume 384-well plate.

  • Reaction Initiation: Add the kinase/antibody/tracer solution to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: Guiding Future Drug Discovery

The structure-activity relationship of 6-fluoro-4-methoxynicotinonitrile analogs provides a compelling roadmap for the design of novel kinase inhibitors. The fixed fluorine and methoxy groups establish a foundational binding motif, while strategic modifications at the 2- and 5-positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By leveraging the insights from these SAR studies and employing robust synthetic and biological evaluation protocols, researchers can continue to exploit this privileged scaffold to develop the next generation of targeted therapies.

References

  • El-Sayed, M. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. Available at: [Link]

  • Abdel-rahman, A. A. H., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(8), 1135. Available at: [Link]

  • UGA Student Affairs. 6-Fluoro-4-Methylnicotinonitrile: Advanced Organic Compound. Available at: [Link]

Sources

Comparative

A Strategic Guide to Bioisosteric Replacement: Evaluating the Potential of 6-Fluoro-4-methoxynicotinonitrile

This guide provides an in-depth evaluation of 6-Fluoro-4-methoxynicotinonitrile, not as a singular entity, but as a versatile scaffold for bioisosteric replacement in drug discovery. We will dissect the molecule into its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth evaluation of 6-Fluoro-4-methoxynicotinonitrile, not as a singular entity, but as a versatile scaffold for bioisosteric replacement in drug discovery. We will dissect the molecule into its constituent functional groups—the nitrile, the aromatic fluorine, the methoxy group, and the pyridine core—to explore their individual contributions and potential for strategic modification. This analysis is grounded in established medicinal chemistry principles and supported by experimental data from peer-reviewed literature, offering researchers a framework for rational drug design.

Introduction: The Principle of Bioisosterism

Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of modern medicinal chemistry. The goal is to fine-tune a molecule's biological activity, metabolic stability, solubility, or pharmacokinetic profile. 6-Fluoro-4-methoxynicotinonitrile presents a fascinating case study in this regard, offering multiple avenues for modification to optimize drug-like properties.

Part 1: The Nitrile Group - A Versatile Hydrogen Bond Acceptor

The nitrile group in 6-Fluoro-4-methoxynicotinonitrile is a polar, weakly basic functional group that can act as a hydrogen bond acceptor. While metabolically stable, its replacement is often explored to modulate potency, reduce potential toxicity associated with cyanide release (though rare), or introduce new interaction points.

Common Bioisosteric Replacements for Nitrile

The most common bioisosteric replacements for the nitrile group aim to mimic its size, electronics, and hydrogen bonding capabilities. Key alternatives include:

  • Oxadiazoles (especially 1,2,4- and 1,3,4-isomers): These five-membered heterocyclic rings are excellent nitrile isosteres, offering improved metabolic stability and the ability to act as hydrogen bond acceptors. They can also enhance oral bioavailability.

  • Tetrazole: This acidic heterocycle is often used to replace carboxylic acids, but it can also serve as a non-classical bioisostere for nitriles. It introduces a negative charge at physiological pH, which can be leveraged for new ionic interactions.

  • Halogens (Cl, Br): In some contexts, a halogen can mimic the steric and electronic properties of a nitrile group, particularly its electron-withdrawing nature.

Comparative Physicochemical Properties
Functional GroupTypical pKaH-Bond AcceptorsLipophilicity (cLogP contribution)Metabolic Liability
Nitrile (-CN) ~20 (as a carbon acid)1-0.57Generally low
1,2,4-Oxadiazole ~ -1 to 12~ -0.8Low
Tetrazole ~ 4.5 - 51-2~ -1.5Low
Chlorine (-Cl) N/A0+0.71Low (aromatic)

Data compiled from various medicinal chemistry resources.

Part 2: The Strategic Role of Aromatic Fluorine

The fluorine atom on the pyridine ring is a powerful tool for molecular optimization. Its small size and high electronegativity can profoundly influence a molecule's properties without significantly increasing its steric bulk.

Key Contributions of Fluorine:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism. This can block metabolic "soft spots" in a molecule.

  • pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can be crucial for optimizing target engagement and cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.

Given these advantages, replacing the fluorine atom is less about finding a direct bioisostere and more about understanding its positional impact. Moving the fluorine to a different position on the ring or replacing it with hydrogen can serve as a critical diagnostic tool to probe its contribution to the molecule's overall profile.

Part 3: The 4-Methoxy Group - A Modulator of Solubility and Metabolism

The 4-methoxy group is an electron-donating group that can influence the electronics of the pyridine ring and serve as a hydrogen bond acceptor. However, it is also a potential site of metabolism.

Metabolic Vulnerability and Bioisosteric Solutions

The methyl group of a methoxy ether is susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance. Bioisosteric replacement is a common strategy to mitigate this liability.

  • Difluoromethoxy (-OCHF2): Replacing the methyl with a difluoromethyl group maintains the ether linkage and hydrogen bond accepting capability but significantly increases metabolic stability due to the strong C-F bonds. It also tends to be more lipophilic.

  • Hydroxymethyl (-CH2OH): While this introduces a new metabolic site, it can improve solubility and introduce a hydrogen bond donor.

  • Amino Group (-NH2): An amino group can act as a hydrogen bond donor and acceptor, significantly altering the molecule's polarity and basicity.

Experimental Protocols for Evaluating Bioisosteric Replacements

The true test of a bioisosteric replacement lies in experimental validation. Below are standardized protocols for assessing key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm Microsomes & Compound at 37°C A->D B Prepare Microsome Suspension (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E F Aliquots taken at time points (0, 5, 15, 30 min) E->F G Quench Reaction (e.g., with cold Acetonitrile) F->G H Centrifuge to pellet protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot % Remaining vs. Time I->J

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the microsome suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput method to predict passive membrane permeability.

Conceptual Diagram:

cluster_donor Donor Well (pH 7.4) cluster_membrane Artificial Membrane cluster_acceptor Acceptor Well (pH 7.4) Donor Test Compound in Buffer Membrane Phospholipid in Dodecane Donor->Membrane Passive Diffusion Acceptor Buffer Membrane->Acceptor

Caption: Principle of the PAMPA assay.

Step-by-Step Methodology:

  • Prepare Donor Plate: Add a solution of the test compound (e.g., 100 µM in pH 7.4 buffer) to a 96-well donor plate.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer.

  • Coat Membrane: Coat the filter membrane of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters. Compounds are typically categorized as having low, medium, or high permeability.

Conclusion and Future Directions

6-Fluoro-4-methoxynicotinonitrile is a valuable starting point for medicinal chemistry campaigns, offering a rich scaffold for optimization through bioisosteric replacement. The nitrile group provides a handle for introducing various five-membered heterocycles, the fluorine atom serves as a powerful tool for enhancing metabolic stability and modulating pKa, and the methoxy group can be modified to mitigate metabolic liabilities. By systematically applying the principles of bioisosterism and validating these modifications through robust in vitro assays, researchers can rationally design next-generation compounds with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Title: The Use of Bioisosterism in Drug Design Source: ScienceDirect URL: [Link]

  • Title: Bioisosterism in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Nitrile Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) Source: Nature Protocols URL: [Link]

  • Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator using liquid chromatography-mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 6-Fluoro-4-methoxynicotinonitrile

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Fluoro-4-methoxynicotinonitrile is fundamental to discovery. However, our responsibility extends beyond synthesis and a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Fluoro-4-methoxynicotinonitrile is fundamental to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improperly managed chemical waste not only poses a significant risk to our health and the environment but also undermines the integrity of our research operations.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluoro-4-methoxynicotinonitrile. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our actions in established safety principles and regulatory frameworks.

Hazard Identification: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's specific hazards is critical. 6-Fluoro-4-methoxynicotinonitrile, like many functionalized nitrile compounds, is classified as hazardous. The primary concerns stem from its potential toxicity and irritation properties.

According to safety data sheets (SDS) for analogous nitrile compounds, the following hazards are typical and should be assumed for 6-Fluoro-4-methoxynicotinonitrile in the absence of specific data[1][2]:

Hazard ClassificationGHS Hazard StatementRationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaledThe nitrile group (-CN) is a key structural feature. In the body, or under certain environmental conditions, it can metabolize to release cyanide, a potent cellular toxin. This necessitates minimizing all routes of exposure.
Skin Corrosion/Irritation Causes skin irritationDirect contact can lead to localized inflammation, redness, and discomfort. Prolonged contact may cause more severe dermal effects.
Serious Eye Damage/Irritation Causes serious eye irritationThe compound can cause significant, potentially lasting, damage upon contact with eye tissue. This underscores the mandatory use of appropriate eye protection.[2][3]
Specific Target Organ Toxicity May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

These classifications are mandated by the OSHA Hazard Communication Standard (29 CFR 1910.1200) and form the basis for the stringent handling protocols that follow.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection : Wear chemically resistant gloves. Thin, disposable nitrile gloves (minimum 5-mil thickness) are suitable for splash protection and incidental contact but must be removed and discarded immediately upon contamination.[4] For tasks involving larger quantities or prolonged handling, heavier-duty gloves are recommended. Always inspect gloves before use and wash hands thoroughly after removal.[3][4]

  • Eye/Face Protection : Safety glasses with side shields are the minimum requirement. However, a face shield provides superior protection against splashes and should be used when handling significant quantities of the solid or its solutions.[3]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of solid 6-Fluoro-4-methoxynicotinonitrile that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 6-Fluoro-4-methoxynicotinonitrile is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[6] As a toxic chemical waste, it cannot be disposed of in regular trash or down the sewer system.[7] The only acceptable method is through your institution's Environmental Health and Safety (EHS) hazardous waste program.[7]

The Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams of 6-Fluoro-4-methoxynicotinonitrile.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Container Decontamination cluster_2 Chemical Waste Accumulation Start Waste Generated: 6-Fluoro-4-methoxynicotinonitrile (Solid, Solution, or Contaminated Material) CheckEmpty Is it a grossly contaminated empty container? Start->CheckEmpty Decon Step 1: Triple rinse container with a suitable solvent (e.g., acetone). CheckEmpty->Decon Yes Accumulate Step 1: Place waste in a designated, compatible, and sealed hazardous waste container. CheckEmpty->Accumulate No CollectRinsate Step 2: Collect all rinsate as hazardous chemical waste. Decon->CollectRinsate PrepContainer Step 3: Deface or remove original label. Mark as 'EMPTY'. CollectRinsate->PrepContainer CollectRinsate->Accumulate Rinsate becomes hazardous waste DisposeContainer Dispose of container in appropriate solid waste bin (e.g., glass disposal). PrepContainer->DisposeContainer LabelWaste Step 2: Attach a completed EHS Hazardous Waste Tag. Must include: - Full Chemical Name (No Formulas) - All Components of Mixtures - Hazard Pictograms - Date of Generation Accumulate->LabelWaste StoreWaste Step 3: Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). LabelWaste->StoreWaste ContactEHS Step 4: Arrange for pickup by EHS per institutional procedures. StoreWaste->ContactEHS

Caption: Decision workflow for proper segregation and disposal of 6-Fluoro-4-methoxynicotinonitrile waste.

Step 1: Waste Segregation and Characterization At the point of generation, you must determine if the material is a hazardous waste. Any 6-Fluoro-4-methoxynicotinonitrile, solutions containing it, or materials contaminated with it (e.g., spill cleanup debris, contaminated gloves) are classified as hazardous waste.[6] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[8]

Step 2: Containerization All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and are kept sealed unless waste is actively being added.[9]

  • For Solids : Use a wide-mouth, screw-cap container made of polyethylene or glass.

  • For Solutions : Use a screw-cap bottle, preferably plastic to minimize breakage risk, ensuring compatibility with the solvent used.[7]

Step 3: Labeling Proper labeling is a critical RCRA requirement. Affix a hazardous waste tag provided by your institution's EHS department to the container as soon as the first drop of waste is added.[7] The label must include:

  • The words "Hazardous Waste"[7]

  • The full, common chemical name: "6-Fluoro-4-methoxynicotinonitrile". Abbreviations or chemical formulas are not permitted.[7]

  • For mixtures, list all chemical components.[7]

  • The date of waste generation.[7]

  • Your name, department, and contact information.[7]

Step 4: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9] This area must be under the control of the laboratory personnel. Ensure the container is sealed and stored in secondary containment to prevent spills.

Step 5: Disposal via EHS Once the container is full or you are finished generating this waste stream, arrange for pickup through your EHS department.[5][7] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[6] This is the preferred method for nitrile compounds as it ensures complete destruction of the molecule, preventing environmental release.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must still be managed properly. To be considered non-hazardous, a container must be triple-rinsed.[10]

  • First Rinse : Rinse the container with a suitable solvent (one in which 6-Fluoro-4-methoxynicotinonitrile is soluble, such as acetone or methanol).

  • Collect Rinsate : This first rinsate is considered hazardous waste and must be collected and added to your hazardous waste container for 6-Fluoro-4-methoxynicotinonitrile.[10]

  • Subsequent Rinses : Repeat the rinse two more times. Subsequent rinses with water may be permissible depending on the solvent used.[10]

  • Final Disposal : Once triple-rinsed, deface or remove the original label, mark the container as "EMPTY," and dispose of it in the appropriate laboratory waste stream (e.g., broken glass box).[10]

Spill Management

In the event of a spill, your immediate response is critical to preventing exposure and contamination.

  • Alert Personnel : Notify everyone in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[5][11] Do not use combustible materials like paper towels for large spills of solvent-based solutions.

  • Collect Waste : Carefully sweep or scoop the absorbed material into your hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your supervisor and EHS department, as required by your institution's policies.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you actively contribute to a culture of safety and environmental stewardship. This protocol not only ensures compliance with federal and local regulations but also represents our collective commitment to responsible research.

References

  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste.
  • United States Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • United States Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Angene Chemical. (2025). Safety Data Sheet - 5-Fluoronicotinonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Fluoro-4-methoxybenzonitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-4-methoxynicotinonitrile.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Illinois Division of Research Safety. (2025). Decontaminating Empty Containers.
  • United Technologies Corporation. (2015). Safety Data Sheet.

Sources

Handling

Mastering the Unseen Threat: A Guide to Safely Handling 6-Fluoro-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals The Hazard Profile: An Informed Assessment While a specific Safety Data Sheet (SDS) for 6-Fluoro-4-methoxynicotinonitrile is not publicly available, an anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Hazard Profile: An Informed Assessment

While a specific Safety Data Sheet (SDS) for 6-Fluoro-4-methoxynicotinonitrile is not publicly available, an analysis of analogous compounds such as 2-Fluoro-4-methoxybenzonitrile and 3-Fluoro-4-methoxybenzonitrile suggests that this compound should be treated as hazardous.[1][2] Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The presence of the nitrile group and a fluorinated aromatic ring necessitates a cautious approach, as these functionalities can impart toxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 6-Fluoro-4-methoxynicotinonitrile. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, for enhanced protection, the following specific recommendations should be followed:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves. For extended operations, consider a more robust glove like neoprene.Provides protection against incidental splashes and contact.[4][5] Double gloving offers an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield worn over safety goggles is required when there is a risk of splashes, such as during bulk transfers or when working with heated solutions.Protects against liquid splashes and chemical vapors that can cause serious eye damage.[4][5]
Body Protection A flame-resistant lab coat is essential.Provides a removable barrier to protect skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used for operations with a high risk of aerosolization or when handling the powder outside of a certified chemical fume hood.Protects against the inhalation of potentially harmful dust or vapors.[7][8]

PPE Selection Workflow

PPE_Selection PPE Selection for 6-Fluoro-4-methoxynicotinonitrile Handling cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Assess Task-Specific Risks Weighing Weighing Solid Start->Weighing Powder Handling Dissolving Dissolving/Transfer Start->Dissolving Liquid Handling Reaction Running Reaction Start->Reaction Potential for Splashes Gloves Double Nitrile Gloves Weighing->Gloves Goggles Chemical Splash Goggles Weighing->Goggles LabCoat Flame-Resistant Lab Coat Weighing->LabCoat Respirator NIOSH-Approved Respirator (if applicable) Weighing->Respirator High aerosolization potential Dissolving->Gloves Dissolving->Goggles Dissolving->LabCoat FaceShield Face Shield Dissolving->FaceShield Splash Hazard Reaction->Gloves Reaction->Goggles Reaction->LabCoat Reaction->FaceShield Splash Hazard

Caption: A workflow for selecting appropriate PPE based on the specific laboratory task involving 6-Fluoro-4-methoxynicotinonitrile.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with 6-Fluoro-4-methoxynicotinonitrile must be conducted in a designated area within a certified chemical fume hood.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][9]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be readily available. Do not use combustible materials for spill cleanup.

  • Work Surface: Protect the work surface with disposable plastic-backed absorbent paper.[10]

Handling Procedures
  • Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood to minimize the risk of inhalation. Use non-sparking tools.[9]

  • Dissolution and Transfer: When dissolving the compound or transferring solutions, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

  • Reaction Monitoring: When monitoring reactions, maintain the sash of the fume hood at the lowest practical height.

  • Post-Handling: After handling is complete, wipe down the work surface with an appropriate solvent and dispose of the absorbent paper as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water immediately after removing PPE.[8]

Chemical Handling Workflow

Chemical_Handling_Workflow Safe Handling Workflow for 6-Fluoro-4-methoxynicotinonitrile Start Start: Enter Designated Area Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Workstation Prepare Workstation in Fume Hood Don_PPE->Prepare_Workstation Handle_Chemical Perform Chemical Handling Task (Weighing, Dissolving, etc.) Prepare_Workstation->Handle_Chemical Cleanup Clean Work Area & Equipment Handle_Chemical->Cleanup Doff_PPE Doff PPE Correctly Cleanup->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Exit Designated Area Wash_Hands->End

Caption: A procedural diagram outlining the key steps for safely handling 6-Fluoro-4-methoxynicotinonitrile in a laboratory setting.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 6-Fluoro-4-methoxynicotinonitrile, including gloves, absorbent paper, and weighing paper, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Container Management
  • All waste containers must be kept closed when not in use.

  • Containers should be stored in a well-ventilated secondary containment area.

  • Label all waste containers clearly with the full chemical name and associated hazards.

Final Disposal
  • All waste must be disposed of through your institution's hazardous waste management program.[11] Never pour chemical waste down the drain.[7]

  • Contaminated nitrile gloves should be treated as chemical waste and disposed of accordingly.[12] While nitrile glove recycling programs exist, gloves contaminated with hazardous chemicals are generally not eligible.[13]

By adhering to these rigorous safety protocols, researchers can confidently work with 6-Fluoro-4-methoxynicotinonitrile while minimizing risks to themselves and the environment. Remember, in the absence of complete data, a proactive and cautious approach to safety is paramount.

References

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]

  • Georganics. 6-(TRIFLUOROMETHYL)NICOTINONITRILE Safety Data Sheet. [Link]

  • Safety Data Sheet. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • NextSDS. 6-fluoro-4-methoxynicotinonitrile — Chemical Substance Information. [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

  • UW–Madison Office of Sustainability. Closing the loop: Nitrile glove recycling at UW–Madison laboratories. [Link]

  • The Doyle Group. Working with Hazardous Chemicals. [Link]

Sources

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